Product packaging for FERROUS OXALATE(Cat. No.:CAS No. 15843-42-2)

FERROUS OXALATE

Cat. No.: B1226959
CAS No.: 15843-42-2
M. Wt: 145.88 g/mol
InChI Key: SKEUTFNJHQAPGY-UHFFFAOYSA-N
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Description

Historical Trajectories of Ferrous Oxalate (B1200264) Scientific Inquiry

The scientific inquiry into ferrous oxalate can be traced back to the 19th century with the discovery of its naturally occurring mineral form, humboldtine, in 1821. hep.com.cn Historically, its significance was recognized in the realm of pigments, where it was associated with the production of materials like iron gall ink, a staple for manuscripts for centuries. solubilityofthings.com The late 19th and early 20th centuries saw the exploration of iron oxalates, particularly ferric oxalate, in early photographic processes like the Kallitype and platinotype methods. In these processes, light-sensitive ferric oxalate is reduced to this compound upon exposure to ultraviolet light, which then acts as a reducing agent to form the final image from a noble metal salt. mikeware.co.uk

Early biochemical research also touched upon iron oxalates. In the mid-20th century, studies on photosynthesis investigated the reduction of ferric oxalate by isolated chloroplasts, highlighting its role in understanding fundamental biological processes. royalsocietypublishing.org These early investigations laid the groundwork for understanding the fundamental chemical properties of this compound, particularly its redox behavior, which remains a central theme in its modern applications.

Contemporary Significance of this compound in Material Science and Environmental Chemistry

In recent decades, the scientific focus on this compound has intensified, particularly in the fields of material science and environmental chemistry, driven by its utility as a versatile precursor and a reactive agent.

In Material Science:

This compound is a widely used precursor for the synthesis of various iron-based materials. Its thermal decomposition under controlled atmospheres can yield different iron oxides, such as magnetite (Fe₃O₄) and hematite (B75146) (α-Fe₂O₃), which have significant magnetic and catalytic applications. ias.ac.inresearchgate.net The morphology of the resulting iron oxide particles can often be controlled by the morphology of the initial this compound crystals. This makes this compound a valuable starting material for producing iron oxide nanoparticles with specific shapes and sizes for applications in catalysis and magnetic materials. mdpi.com

Furthermore, there is growing interest in this compound and its anhydrous form as a potential anode material for lithium-ion (Li-ion) and sodium-ion (Na-ion) batteries. nih.gov Research is ongoing to understand its electrochemical properties and the mechanisms of ion insertion and extraction.

In Environmental Chemistry:

The application of this compound in environmental remediation is a significant area of contemporary research. It has shown considerable promise in wastewater treatment due to its effectiveness in photocatalytic and Fenton-like processes. mdpi.com As a photocatalyst, this compound can degrade organic pollutants such as methylene (B1212753) blue and rhodamine B under light irradiation. researchgate.netresearchgate.net It can also participate in photo-Fenton reactions, where the presence of both Fe(II) and oxalate enhances the production of highly reactive hydroxyl radicals that can mineralize a wide range of organic contaminants. mdpi.comrsc.orggajrc.com

Additionally, this compound is studied in the context of soil chemistry and the remediation of contaminated soils, where it plays a role in understanding the mobility and transformation of iron in ecosystems. mdpi.com The recovery of this compound from industrial wastewater is also being explored as a sustainable approach to resource recycling and environmental management. researchgate.net

Methodological Frameworks and Research Paradigms in this compound Studies

The study of this compound employs a range of established and advanced methodologies, primarily rooted in a positivist research paradigm that emphasizes empirical data and quantifiable results to understand its properties and performance. slideshare.net

Synthesis Methodologies:

Several methods are utilized for the synthesis of this compound, with the choice of method influencing the resulting particle size, morphology, and crystalline phase (polymorph). Common synthesis routes include:

Precipitation: This is a straightforward method involving the reaction of aqueous solutions of a ferrous salt (e.g., ferrous sulfate) and an oxalate salt or oxalic acid. ias.ac.inresearchgate.net

Solvothermal/Hydrothermal Methods: These techniques involve carrying out the synthesis in a closed vessel under elevated temperature and pressure, which can lead to well-defined crystal structures and morphologies. researchgate.netmdpi.com

Microwave-Assisted Synthesis: This method utilizes microwave irradiation to accelerate the reaction and can produce nanostructured materials.

Characterization Techniques:

A comprehensive suite of analytical techniques is employed to characterize the structural, morphological, and physicochemical properties of this compound and its derived materials. These include:

TechniqueInformation Provided
X-ray Diffraction (XRD) Used to identify the crystalline phase (e.g., α- or β-polymorphs of the dihydrate), determine lattice parameters, and assess crystallinity. researchgate.netacs.org
Scanning Electron Microscopy (SEM) Provides high-resolution images of the particle morphology, size, and surface features. mdpi.com
Transmission Electron Microscopy (TEM) Offers higher magnification imaging than SEM, allowing for the detailed analysis of nanoparticle size, shape, and internal structure. ias.ac.in
Thermogravimetric Analysis (TGA) Used to study the thermal stability and decomposition behavior of this compound, identifying dehydration and decomposition temperatures.
Fourier-Transform Infrared Spectroscopy (FTIR) Helps to identify the functional groups present in the compound, confirming the presence of oxalate and water molecules.
Raman Spectroscopy Provides information about the vibrational modes of the crystal lattice and molecular bonds, complementing FTIR analysis. polimi.itresearchgate.net
Mössbauer Spectroscopy A highly sensitive technique for probing the local chemical environment of the iron atoms, including their oxidation state and magnetic properties. polimi.itias.ac.in

The research paradigm in this compound studies is predominantly experimental, involving controlled synthesis, systematic characterization, and performance evaluation in specific applications like catalysis or energy storage. The goal is to establish clear structure-property-performance relationships that can guide the rational design of new materials.

Overview of Major Research Areas and Knowledge Gaps concerning this compound

The current research landscape for this compound is vibrant and multifaceted, with several key areas of investigation and identifiable knowledge gaps that present opportunities for future research.

Major Research Areas:

Precursor for Advanced Materials: A significant portion of research focuses on utilizing this compound as a precursor to synthesize nanostructured iron oxides, mixed metal oxides, and iron phosphates for a wide array of applications, including magnetic data storage, pigments, and battery materials. ias.ac.innih.gov

Photocatalysis and Advanced Oxidation Processes: The photocatalytic and photo-Fenton activity of this compound for the degradation of persistent organic pollutants in water is a major research thrust. mdpi.comresearchgate.netgajrc.com Studies are exploring ways to enhance its catalytic efficiency and understand the underlying reaction mechanisms.

Electrochemical Energy Storage: The investigation of this compound and its derivatives as electrode materials for Li-ion and other battery systems is an emerging and promising field. nih.gov

Identified Knowledge Gaps:

Synthesis Kinetics: While various synthesis methods exist, there is a noted scarcity of in-depth studies on the kinetics of this compound formation. researchgate.netacs.org A better understanding of the nucleation and growth mechanisms is crucial for controlling the synthesis of materials with desired properties.

Electrochemical Mechanisms: In the context of battery applications, the precise electrochemical reaction mechanisms, including the role of structural water and the conversion chemistry during cycling, are not yet fully elucidated. nih.gov

Behavior under Extreme Conditions: The physicochemical properties and structural transformations of this compound under high pressure and temperature are not well understood, which limits its application in certain fields and our understanding of its behavior in geological contexts. polimi.it

Full Potential of Recovered this compound: While the recovery of this compound from wastewater is being explored, more research is needed to fully understand and optimize its potential as a recycled reducing agent or precursor for value-added products. researchgate.net

Theoretical Modeling: There is a need for more comprehensive theoretical and computational studies to complement experimental work, particularly in understanding the electronic structure, reaction pathways, and morphological control during synthesis. mdpi.com

Addressing these knowledge gaps will be pivotal in advancing the scientific understanding and technological applications of this compound in the years to come.

Structure

2D Structure

Chemical Structure Depiction
molecular formula FeC2O4<br>C2H2FeO4 B1226959 FERROUS OXALATE CAS No. 15843-42-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15843-42-2

Molecular Formula

FeC2O4
C2H2FeO4

Molecular Weight

145.88 g/mol

IUPAC Name

iron;oxalic acid

InChI

InChI=1S/C2H2O4.Fe/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);

InChI Key

SKEUTFNJHQAPGY-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)O)O.[Fe]

Canonical SMILES

C(=O)(C(=O)O)O.[Fe]

Pictograms

Irritant

Synonyms

Acid, Oxalic
Aluminum Oxalate
Ammonium Oxalate
Chromium (2+) Oxalate
Chromium (3+) Oxalate (3:2)
Chromium Oxalate
Diammonium Oxalate
Dilithium Oxalate
Dipotassium Oxalate
Disodium Oxalate
Ferric Oxalate
Iron (2+) Oxalate (1:1)
Iron (3+) Oxalate
Iron Oxalate
Magnesium Oxalate
Magnesium Oxalate (1:1)
Manganese (2+) Oxalate (1:1)
Monoammonium Oxalate
Monohydrogen Monopotassium Oxalate
Monopotassium Oxalate
Monosodium Oxalate
Oxalate, Aluminum
Oxalate, Chromium
Oxalate, Diammonium
Oxalate, Dilithium
Oxalate, Dipotassium
Oxalate, Disodium
Oxalate, Ferric
Oxalate, Iron
Oxalate, Magnesium
Oxalate, Monoammonium
Oxalate, Monohydrogen Monopotassium
Oxalate, Monopotassium
Oxalate, Monosodium
Oxalate, Potassium
Oxalate, Potassium Chromium
Oxalate, Sodium
Oxalic Acid
Potassium Chromium Oxalate
Potassium Oxalate
Potassium Oxalate (2:1)
Sodium Oxalate

Origin of Product

United States

Advanced Synthesis Methodologies for Ferrous Oxalate

Controlled Precipitation Routes for Ferrous Oxalate (B1200264) Crystallization

Controlled precipitation is a fundamental and widely employed technique for the synthesis of ferrous oxalate. This method involves the reaction of a ferrous salt with oxalic acid or a soluble oxalate salt in a solution, leading to the precipitation of sparingly soluble this compound. mdpi.comsemanticscholar.org The kinetics and thermodynamics of this process are intricately linked to various reaction parameters, which can be manipulated to control the final product's properties.

Influence of Reactant Concentrations and Stoichiometry on this compound Formation

The concentrations of the reactants, namely the ferrous ion source and the oxalate source, play a crucial role in the precipitation of this compound. The initial supersaturation of the solution, which is a driving force for nucleation and crystal growth, is directly influenced by the reactant concentrations. scienceopen.com

A kinetic study on the precipitation of this compound from ferrous ammonium (B1175870) sulfate (B86663) and oxalic acid revealed that as the initial concentration of ferrous ammonium sulfate increased, the initial precipitation of this compound occurred more rapidly. researchgate.net However, the concentration of oxalic acid did not show a significant effect on the precipitation rate within the studied range. researchgate.netmdpi.com This suggests that the concentration of the ferrous ion is a more dominant factor in controlling the initial precipitation kinetics.

The stoichiometry of the reactants also impacts the formation of this compound. While many studies employ stoichiometric or near-stoichiometric ratios, variations can influence the reaction equilibrium and the potential for side reactions or the formation of complex ions. mdpi.com For instance, in the dissolution of iron oxides in oxalic acid, the ratio of oxalic acid to iron (OxA/Fe) was found to be a critical parameter for complete dissolution, with a minimum ratio identified for different iron oxides. jst.go.jp

Interactive Table: Effect of Reactant Concentration on this compound Precipitation

Initial Ferrous Ammonium Sulfate Concentration (mmol·L⁻¹)Initial Oxalic Acid Concentration (mmol·L⁻¹)Temperature (°C)ObservationReference
2, 8, 166025Increased ferrous ion concentration leads to faster initial precipitation. mdpi.com
1640, 60, 8025Oxalic acid concentration showed no significant effect on precipitation rate. mdpi.com

Tailoring this compound Morphology and Particle Size via Reaction Conditions

The morphology and particle size of this compound crystals are critical determinants of their performance in applications such as battery materials and catalysts. These characteristics can be precisely tailored by controlling reaction conditions like temperature, pH, and aging time.

Temperature: Temperature has a profound effect on both the crystal phase and morphology. For instance, β-FeC₂O₄·2H₂O with an orthorhombic phase can be synthesized at room temperature, while the monoclinic α-FeC₂O₄·2H₂O is obtained by aging at 80°C. metallurgical-research.orgmetallurgical-research.org Increasing the aging temperature can lead to a transformation in morphology from flower-like to prismatic-like structures and a decrease in particle size. metallurgical-research.orgmetallurgical-research.org In solvothermal synthesis, increasing the reaction temperature from 20°C to 100°C resulted in a gradual transition from β-FeC₂O₄·2H₂O to α-FeC₂O₄·2H₂O, with corresponding morphological changes from nanosheets to microrods and microprisms. doi.org

pH: The pH of the reaction medium influences the speciation of oxalic acid and the surface charge of the forming particles, thereby affecting nucleation and growth. While detailed studies specifically on the effect of pH on this compound morphology are limited in the provided context, a method for producing battery-grade this compound involves controlling the system's pH between 0.1 and 5.0. google.com

Aging Time: The duration of the reaction, or aging time, allows for the evolution of crystal structure and morphology. In a solvothermal process, increasing the reaction time from 1 hour to 4 hours at a set temperature promoted the transformation from β-FeC₂O₄·2H₂O to α-FeC₂O₄·2H₂O. doi.org Similarly, in a pressurized synthesis from ferrotitaniferous mineral sands, increasing the reaction time from 2 to 8 hours at both 115°C and 135°C led to a significant increase in the yield of this compound. mdpi.com

Interactive Table: Influence of Reaction Conditions on this compound Properties

ParameterConditionResulting PolymorphMorphologyParticle SizeReference
TemperatureRoom Temperatureβ-FeC₂O₄·2H₂OFlower-like- metallurgical-research.orgmetallurgical-research.org
Temperature80°C (aging)α-FeC₂O₄·2H₂OPrismatic-likeDecreased metallurgical-research.orgmetallurgical-research.org
Temperature20°C (solvothermal)β-FeC₂O₄·2H₂ONanosheets- doi.org
Temperature100°C (solvothermal)α-FeC₂O₄·2H₂OMicrorods, Microprisms- doi.org
Reaction Time1 hour (solvothermal)β-FeC₂O₄·2H₂ONanosheets- doi.org
Reaction Time4 hours (solvothermal)α-FeC₂O₄·2H₂OMicrorods, Microprisms- doi.org
Reaction Time2 to 8 hours (pressurized)α-FeC₂O₄·2H₂OOctahedralIncreased mdpi.com

Investigations into the Role of Additives and Surfactants in this compound Synthesis

Additives and surfactants are often employed in precipitation processes to exert greater control over the size, morphology, and dispersity of the resulting particles. These molecules can function by adsorbing onto specific crystal faces, thereby inhibiting or promoting growth in certain directions, or by altering the surface tension of the solvent.

While many synthesis methods for metal oxalates utilize surfactants to control morphology, some studies have focused on achieving shape control without them. utb.czjcsp.org.pkwashington.edu For instance, microwave-assisted solvothermal synthesis has been shown to produce needle-like this compound nanoparticles with a high aspect ratio without the need for any surfactants. utb.cz However, a patented method for producing battery-grade this compound explicitly mentions the use of surfactants and complexing agents to control the type and content of metal elements in the final product. google.com The addition of these agents, along with pH control, allows for the production of doped this compound with desirable properties for battery applications. google.com The use of anionic surfactants can lead to the formation of complexes with Fe²⁺ ions, and the resulting ionic repulsion can prevent particle aggregation and control particle size. usm.my

Synthesis from Industrial Byproducts and Waste Streams (e.g., spent pickling liquor)

The synthesis of this compound from industrial byproducts, particularly spent pickling liquors (SPL) from the steel industry, represents a sustainable and economically viable approach. metallurgical-research.orgmdpi.com SPL is an acidic waste stream containing high concentrations of iron. metallurgical-research.org

A facile precipitation reaction can be used to synthesize this compound dihydrate from SPL by controlling the synthesis conditions. metallurgical-research.orgmetallurgical-research.org By adjusting the aging temperature, both the β- and α-polymorphs of this compound dihydrate can be selectively produced. metallurgical-research.orgmetallurgical-research.orgresearchgate.net This process not only provides a method for resource utilization of a hazardous waste material but also yields a valuable chemical precursor. metallurgical-research.org A proposed method for treating SPL involves a two-step impurity removal process followed by the controlled addition of oxalic acid dihydrate to precipitate iron as this compound. mdpi.com This approach allows for the recycling of the acid and the production of high-value this compound. mdpi.com

Hydrothermal and Solvothermal Synthesis of this compound

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials with controlled size, shape, and phase. These methods involve carrying out the chemical reaction in a closed vessel (autoclave) at elevated temperatures and pressures, using water (hydrothermal) or an organic solvent (solvothermal) as the reaction medium. researchgate.netresearchgate.net These techniques have been successfully applied to the synthesis of this compound, offering advantages in terms of producing well-defined and often nanostructured particles. semanticscholar.orgdoi.orgutb.cz

The preparation of single crystals of this compound suitable for advanced characterization techniques often necessitates the use of hydrothermal synthesis. mdpi.com This method can overcome the limitations of simple precipitation, which typically yields microcrystalline powders. mdpi.comsemanticscholar.org Microwave-assisted hydrothermal/solvothermal synthesis has emerged as a rapid and efficient route for producing this compound, allowing for the formation of desired structures in shorter reaction times. utb.cz

Impact of Solvent Systems on this compound Crystal Growth and Polymorphism

The choice of solvent is a critical parameter in hydrothermal and solvothermal synthesis, significantly influencing the crystal growth mechanism and the resulting polymorphism of this compound. researchgate.net The solvent's physical properties, such as polarity, viscosity, and boiling point, as well as its chemical interactions with the reactants and the growing crystals, all play a role.

In the solvothermal synthesis of this compound, a mixed solvent system of alcohol and deionized water is often used. doi.org The composition of this mixed solvent can be crucial in directing the formation of specific hierarchical structures. washington.edu Studies on other metal oxalates have shown that the structure and morphology can be adjusted by the reaction temperature and the choice of solvent, such as N,N-dimethylacetamide–H₂O mixed solvents. researchgate.net

Pressure and Temperature Regimes for Phase-Pure this compound Production

The synthesis of phase-pure this compound, particularly the dihydrate form (FeC₂O₄·2H₂O), is highly sensitive to pressure and temperature conditions. These parameters critically influence the crystallization process, determining the resulting polymorph—primarily the α- and β-phases—and the purity of the product. metallurgical-research.org

Hydrothermal and solvothermal methods are prominent techniques where temperature and pressure are key variables. rsc.org In hydrothermal synthesis, reactions are carried out in aqueous solutions in a sealed vessel, allowing for temperatures above the boiling point of water. For instance, high-purity this compound dihydrate (99.99%) with particle sizes under 5 µm has been achieved through hydrothermal treatment at temperatures between 120–150°C for 10–24 hours. One study detailed the successful synthesis of single crystals of α-FeC₂O₄·2H₂O at a constant temperature of 120°C. mdpi.com

A novel approach utilizing subcritical water (sCW) conditions has been reported for the synthesis of high-purity α-ferrous oxalate dihydrate directly from ferrotitaniferous mineral sands. mdpi.comresearchgate.net This method employs a pressurized 1.5 M oxalic acid solution at temperatures of 115°C and 135°C. mdpi.comresearchgate.net The yield of α-FeC₂O₄·2H₂O was found to be temperature-dependent, with higher temperatures leading to significantly increased yields. At 135°C, yields of up to 89% were achieved within 12 hours. mdpi.comresearchgate.net The pressure was initially set to 17 bar with N₂ gas to maintain the liquid phase and subsequently increased as a function of reaction time. mdpi.com

The choice between the α- and β-polymorphs can also be controlled by temperature. Precipitation at room temperature tends to favor the formation of β-FeC₂O₄·2H₂O, while higher temperatures, such as 90°C, promote the formation of the α-phase. metallurgical-research.org Aging at 80°C can also induce the transformation from the β- to the α-polymorph. metallurgical-research.org

Table 1: Influence of Temperature on this compound Synthesis

Temperature (°C)Synthesis MethodOutcomeReference
Room TemperaturePrecipitationFavors β-FeC₂O₄·2H₂O formation metallurgical-research.org
90PrecipitationYields α-FeC₂O₄·2H₂O
115Subcritical Water (sCW)Yield of 38.7% α-FeC₂O₄·2H₂O after 12h mdpi.com
120HydrothermalSynthesis of single crystals of α-FeC₂O₄·2H₂O mdpi.com
120–150HydrothermalHigh-purity (99.99%) FeC₂O₄·2H₂O
135Subcritical Water (sCW)Yield of 89.9% α-FeC₂O₄·2H₂O after 12h mdpi.com

Electrochemical Synthesis Approaches for this compound

Electrochemical methods offer a distinct route for the synthesis of this compound, often resulting in materials with unique properties tailored for applications like Li-ion batteries. These methods can involve the direct electrochemical conversion of iron-containing precursors or the use of electrochemical cells to drive the precipitation reaction.

One notable application involves the electrochemical reaction of mesoporous anhydrous iron oxalate with lithium. This process leads to the reduction of iron ions to metallic iron, forming a composite with Li₂C₂O₄. polimi.itacs.org This electrochemical conversion is central to its function as a negative-electrode material in lithium-ion batteries. polimi.it The synthesis of the precursor iron oxalate can be achieved through methods like co-precipitation, which produces micro-rods of iron(II) oxalate. rsc.org

A facile chemical immersion method has been used to synthesize nickel-iron oxalate (NiFeC₂O₄) nanorods directly on a nickel foam (NF) substrate for application as an electrocatalyst in the oxygen evolution reaction (OER). acs.org While not purely this compound, this demonstrates an electrochemical application where the oxalate is synthesized in situ on an electrode surface. acs.org

Furthermore, research into the electrochemical properties of this compound has shown that its performance in Li-ion batteries is influenced by its crystalline structure (α vs. β phase) and the presence of water. polimi.it The dehydration of this compound dihydrate to the anhydrous form is often a crucial step to improve its electrochemical cyclability. acs.org

Mechanochemical Synthesis and Solid-State Reaction Pathways for this compound

Mechanochemical synthesis provides a solvent-free or low-solvent approach to producing this compound and related materials. This technique utilizes mechanical energy, typically through ball milling, to induce chemical reactions and phase transformations in the solid state. semanticscholar.orgmdpi.com

The synthesis of β-FeC₂O₄·2H₂O nanoparticles with photocatalytic properties has been achieved through a mechanochemical procedure. semanticscholar.orgmdpi.com This method can produce materials with high surface areas and unique morphologies, such as layered nanosheets. polimi.it In some cases, mechanochemical activation of precursors like cobalt oxalate and iron oxalate at room temperature is followed by a lower-temperature heat treatment to form the desired product, such as cobalt ferrite. mdpi.com This process can lead to the formation of an amorphous mixture of oxides after calcination at 300°C. mdpi.com

Solid-state reactions are also crucial in the transformation of this compound. For instance, β-FeC₂O₄·2H₂O, which may contain stacking faults, can be irreversibly transformed into the more ordered α-FeC₂O₄·2H₂O through a solid-state reaction under suitable conditions. semanticscholar.org The thermal decomposition of this compound itself is a solid-state reaction that yields various iron oxides, a property leveraged in the synthesis of other advanced materials. semanticscholar.org

Mechanochemical methods have also been extended to the synthesis of iron-based metal-organic frameworks (MOFs) using this compound precursors. For example, iron phosphate (B84403) oxalate frameworks have been successfully synthesized at lower temperatures via mechanochemical grinding, offering an energy-efficient alternative to hydrothermal methods. nih.gov

Comparative Analysis of this compound Synthesis Techniques and Their Outcomes

Different synthesis methods for this compound yield products with varying characteristics, making the choice of technique dependent on the desired application. A comparative analysis highlights the advantages and disadvantages of each approach.

Hydrothermal/Solvothermal Synthesis: This method excels in producing highly crystalline, phase-pure this compound, including single crystals. semanticscholar.orgmdpi.com It allows for precise control over particle size and morphology by adjusting parameters like temperature, pressure, and reaction time. mdpi.com For example, hydrothermal treatment can yield high-purity (99.99%) this compound dihydrate. However, it often requires specialized high-pressure reactors and can be energy-intensive. mdpi.com It also generates acidic iron wastewater, which requires treatment. rsc.org

Co-precipitation: This is a relatively simple and scalable method, often carried out at or near room temperature. metallurgical-research.orgrsc.org It is a common route for producing both α- and β-polymorphs by controlling the reaction temperature. metallurgical-research.org While straightforward, it may offer less control over particle morphology and can sometimes result in polycrystalline aggregates. semanticscholar.org

Mechanochemical Synthesis: This is an environmentally friendly, often solvent-free, method that can produce nanoparticles and materials with high surface areas. semanticscholar.orgrsc.org It is particularly effective for creating the β-phase of this compound dihydrate and for preparing amorphous precursors for other materials. semanticscholar.orgmdpi.commdpi.com The main drawback is that it can introduce defects and may not be suitable for producing large, well-defined single crystals. researchgate.net

Electrochemical Synthesis: This technique is specialized for applications where the material is to be used in an electrochemical device, such as a battery or electrocatalyst. polimi.itacs.org It can produce materials with enhanced electrochemical performance. researchgate.net However, the scalability for bulk powder production can be a limitation compared to other methods.

Table 2: Comparison of this compound Synthesis Techniques

Synthesis TechniqueKey AdvantagesKey DisadvantagesTypical Outcome
Hydrothermal/Solvothermal High purity, high crystallinity, good control over particle size and phase. semanticscholar.orgmdpi.comRequires high pressure/temperature equipment, can be energy-intensive, generates wastewater. rsc.orgmdpi.comPhase-pure α-FeC₂O₄·2H₂O, single crystals. mdpi.commdpi.com
Co-precipitation Simple, scalable, operates at mild temperatures. metallurgical-research.orgrsc.orgLess control over morphology, may result in polycrystalline material. semanticscholar.orgα- or β-FeC₂O₄·2H₂O depending on temperature. metallurgical-research.org
Mechanochemical Solvent-free, energy-efficient, produces nanoparticles and high surface area materials. semanticscholar.orgrsc.orgCan introduce defects, not ideal for single crystal growth. researchgate.netβ-FeC₂O₄·2H₂O nanoparticles, amorphous precursors. semanticscholar.orgmdpi.com
Electrochemical Produces materials for specific electrochemical applications, can enhance performance. polimi.itresearchgate.netMay have scalability limitations for bulk synthesis.Thin films, nanostructures for electrodes. acs.org

Crystallographic and Structural Elucidation of Ferrous Oxalate Systems

Investigations of Intermolecular Interactions and Hydrogen Bonding Networks in Ferrous Oxalate (B1200264) Lattices

The three-dimensional structure of ferrous oxalate dihydrate (FeC₂O₄·2H₂O) is significantly influenced by intermolecular forces, particularly hydrogen bonding. The crystal structure consists of infinite, planar, one-dimensional chains of alternating ferrous (Fe²⁺) cations and oxalate (C₂O₄²⁻) dianions extending along the b-axis. mdpi.comsemanticscholar.org In this arrangement, each Fe²⁺ ion is in a distorted octahedral coordination, bonded to four oxygen atoms from two bidentate oxalate dianions in the equatorial positions and two oxygen atoms from two water molecules in the axial positions. mdpi.compolimi.itscielo.br

Studies under high pressure have provided further insight into these interactions. As pressure increases, the oxalate chains are forced closer together, leading to a shortening of the hydrogen bond distances (H···O) between neighboring chains. For instance, these distances decrease from approximately 2.0 Å at 0.1 GPa to 1.8 Å at 16.7 GPa. mdpi.com This compression highlights the role of hydrogen bonds in the material's response to external stress. The stability of the assembly is further reinforced by these interactions, which can create two-dimensional networks. rsc.org In more complex systems involving this compound helicates, hydrogen bonds between the oxalate oxygens and pyrazole (B372694) N-H groups of the helicate are observed. rsc.org Similarly, in bimetallic polymers, the bulk structure is consolidated by a three-dimensional network of O-H∙∙∙O hydrogen bonds, with O∙∙∙O distances ranging from 2.645(14) to 3.277(11) Å. scirp.org

Table 1: Hydrogen Bond Parameters in this compound Systems

System Interaction Type Donor-Acceptor Distance (Å) Reference
α-FeC₂O₄·2H₂O (at 0.1 GPa) H···O (Inter-chain) ~2.0 mdpi.com
α-FeC₂O₄·2H₂O (at 16.7 GPa) H···O (Inter-chain) ~1.8 mdpi.com

Defect Chemistry and Non-Stoichiometry in this compound Crystals

Investigations into this compound have revealed the presence of crystal defects and the potential for non-stoichiometry, which can influence its properties. Divalent transition metal oxalates, including this compound, show a tendency to form disordered crystalline solids, where the arrangement of atoms deviates from a perfect, repeating lattice. semanticscholar.org This can result in products with identical chemical compositions but different thermochemical behaviors and X-ray powder diffraction patterns. semanticscholar.org

Recent studies have focused on defect engineering in this compound to enhance its functional properties, such as photocatalytic activity. mdpi.com One study demonstrated the creation of iron defects within the iron oxalate dihydrate structure. By comparing this compound synthesized from commercial reagents (FOD) with that derived from iron ore (FOD-ore), a lower iron content was identified in the latter. mdpi.com Analysis using the ratio of Fe-O to C-O peak areas from vibrational spectroscopy showed a ratio of approximately 0.31 for the defect-containing FOD-ore, compared to 0.37 for the standard FOD, confirming the presence of Fe defects in the FOD-ore structure. mdpi.com These structural defects were found to significantly enhance the material's efficiency in degrading pollutants like Rhodamine B. mdpi.com

The concept of non-stoichiometry is well-established in related iron compounds like iron(II) oxide (wüstite), which exists as a family of non-stoichiometric compounds with compositions typically ranging from Fe₀.₈₄O to Fe₀.₉₅O. wikipedia.org This iron deficiency arises from the oxidation of Fe(II) to Fe(III), where a small fraction of Fe(II) ions are replaced by two-thirds their number of Fe(III) ions to maintain charge neutrality, creating vacancies in the crystal lattice. wikipedia.org While this compound is generally considered a stoichiometric compound, the observed propensity for disorder and the successful introduction of Fe defects suggest that non-stoichiometric variations can be created, impacting its electronic and chemical properties. semanticscholar.orgmdpi.com

Morphological Characterization of this compound Crystals and Nanostructures

The morphology of this compound can be precisely controlled through various synthesis methods, resulting in a wide array of crystal shapes and nanostructures. These morphological variations, from micro-scale particles to complex nano-architectures, significantly influence the material's physical and chemical properties.

Commonly observed morphologies include rod-like structures. rsc.orgresearchgate.net Co-precipitation methods have been used to synthesize iron(II) oxalate particles with a distinct rod-like morphology, with lengths ranging from 15 to 30 μm and thicknesses of 1 to 2 μm. rsc.org Similarly, solvothermal methods can produce iron oxalate nanorods. researchgate.net Microwave-assisted synthesis has also proven effective in producing uniform, needle-like oxalates with nano-sized diameters and high aspect ratios, even without the use of surfactants. utb.czconfer.cz

Other synthesis approaches yield different morphologies. A simple precipitation method using different solvents can produce mesoporous iron oxalate with either cocoon or rod shapes. acs.org The use of surfactants like polyethylene (B3416737) glycol (PEG-600) in a solution-based process leads to the formation of nanorod morphologies, whereas the absence of the surfactant results in micron-sized plates and rods. researchgate.net Depending on the reaction conditions, such as temperature and the concentration of reactants, iron oxalate dihydrate can also crystallize in distinct allotropic forms, α-monoclinic and β-orthorhombic, which exhibit different shapes like polygonal prisms and square bipyramids, respectively. polimi.itacs.org More complex structures, such as nanospikes, have been synthesized via hydrothermal methods where the oxalate is generated in-situ. chemrxiv.org The morphology can also evolve during synthesis; for instance, at elevated temperatures and longer reaction times, crystal seeds can grow into new octahedron patterns, which may later become more compact. mdpi.com

Table 2: Morphological Characteristics of this compound Based on Synthesis Method

Synthesis Method Precursors/Solvents Resulting Morphology Dimensions Reference
Co-precipitation Iron(II) sulphate heptahydrate, Oxalic acid dihydrate Rod-like Length: 15-30 μm, Thickness: 1-2 μm rsc.org
Solution-based (with surfactant) FeCl₂·2H₂O, Oxalic acid, PEG-600 Nanorods - researchgate.net
Solution-based (no surfactant) FeCl₂·2H₂O, Oxalic acid Micron-sized plates and rods - researchgate.net
Solvothermal - Nanorods - researchgate.net
Microwave-assisted (pressurized) - Needle-like Nano-sized diameter utb.cz
Precipitation Varied Solvents Mesoporous cocoons and rods - acs.org
Hydrothermal In-situ oxalate generation Nanospikes - chemrxiv.org
Pressurized Oxalic Acid Ferrotitaniferous mineral sands Octahedron patterns <5 µm to >10 µm mdpi.com

Advanced Spectroscopic Characterization of Ferrous Oxalate

Vibrational Spectroscopy (FTIR and Raman) for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure and bonding within ferrous oxalate (B1200264). The infrared and Raman spectra of the two primary polymorphic forms of ferrous oxalate dihydrate, α-FeC₂O₄·2H₂O (humboldtine) and β-FeC₂O₄·2H₂O, are practically identical, which indicates strong similarities in their molecular structures. scielo.brresearchgate.netresearchgate.net In these structures, the oxalate anion typically acts as a tetradentate ligand, bridging iron centers to form infinite chains. scielo.br Each iron(II) cation is also coordinated to two water molecules, resulting in a distorted octahedral FeO₆ environment. scielo.brpolimi.it

The vibrational spectra of this compound are characterized by distinct bands corresponding to the stretching and bending modes of the oxalate ligand and the coordinated water molecules. The high-frequency region is dominated by the O-H stretching vibrations of the water molecules. The antisymmetric and symmetric stretching vibrations of the C-O bonds within the oxalate ligand are particularly informative. conicet.gov.ar The C-C stretching vibration and various O-C-O deformation modes are also readily identifiable. conicet.gov.arnih.govresearchgate.net In the lower frequency region, librational modes of the water molecules and Fe-O stretching vibrations can be assigned. scielo.br

The following table provides a summary of the characteristic vibrational modes for α-FeC₂O₄·2H₂O.

Vibrational ModeFTIR (cm⁻¹)Raman (cm⁻¹)
ν(O-H) of water~3334-
νₐₛ(C=O)~1622-
δ(H₂O)~1622-
νₛ(C-O) + ν(C-C)1361, 13161473
δ(O-C=O)823823
ν(Fe-O) + ring def.525525
ν(Fe-O)482-

Data compiled from multiple sources. scielo.brresearchgate.net

FTIR and Raman spectroscopy are highly sensitive to the hydration state of this compound. The presence and nature of coordinated water molecules are clearly evidenced by the O-H stretching bands in the high-frequency region of the FTIR spectrum (around 3000-3600 cm⁻¹) and the H₂O bending (scissoring) mode, which often overlaps with the strong antisymmetric C=O stretching vibration around 1620 cm⁻¹. scielo.brconicet.gov.ar The librational modes of water (rocking, wagging, and twisting) appear at lower frequencies. scielo.br The positions of these bands can provide insight into the strength of hydrogen bonding and other intermolecular interactions within the crystal lattice. Studies on partially deuterated samples can aid in the definitive assignment of water-related vibrational modes. scielo.brresearchgate.net

Electronic Spectroscopy (UV-Vis and X-ray Absorption Spectroscopy) of this compound

Electronic spectroscopy probes the electronic structure of this compound by examining transitions between electronic energy levels.

In the solid state, this compound features Fe²⁺ ions in a distorted octahedral coordination environment (FeO₆). scielo.brpolimi.it According to ligand field theory, the five degenerate d-orbitals of the free Fe²⁺ ion split into two sets in an octahedral field: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg set (dz², dx²-y²). polimi.it The oxalate ligand is generally considered to be a weak to intermediate field ligand. quora.com For a high-spin d⁶ ion like Fe²⁺ in an octahedral field, the electronic configuration is t₂g⁴eg². Electronic transitions between these d-orbitals (d-d transitions) are typically weak and spin-forbidden. More intense bands in the UV-Vis spectrum are often attributable to ligand-to-metal charge-transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to a metal-based d-orbital. researchgate.netescholarship.org

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the oxidation state and local coordination environment of an absorbing atom. The X-ray Absorption Near-Edge Structure (XANES) region, which includes the absorption edge, is particularly sensitive to the oxidation state. The energy of the absorption edge, corresponding to the ionization of a core electron, shifts to higher energy with an increasing oxidation state. nih.gov For iron compounds, the Fe K-edge is commonly studied. aip.org XANES studies have confirmed the +2 oxidation state of iron in this compound. usda.gov The technique is so effective that this compound dihydrate is sometimes used as a standard reference compound for Fe(II). dntb.gov.ua Time-resolved X-ray absorption spectroscopy has also been employed to study the ultrafast photoreduction of Fe(III) oxalate to Fe(II) oxalate, observing a distinct red-shift in the Fe K-edge upon reduction. nih.govresearchgate.net

Mössbauer Spectroscopy for Iron Spin State, Oxidation State, and Local Environment Characterization

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive nuclear technique for studying iron-containing compounds. It provides precise information about the oxidation state, spin state, and local coordination environment of the iron nucleus through the analysis of hyperfine parameters. mdpi.com The room temperature Mössbauer spectrum of this compound dihydrate typically consists of a single quadrupole doublet, confirming a single crystallographic environment for the iron atoms. scielo.br

The key hyperfine parameters for this compound are the isomer shift (δ) and the quadrupole splitting (ΔE₋).

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus and is indicative of the oxidation state and covalency. The isomer shift values for this compound are characteristic of high-spin Fe(II) in an octahedral oxygen environment. scielo.br

Quadrupole Splitting (ΔE₋): This arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field (electric field gradient) at the nucleus. A non-zero quadrupole splitting indicates a distorted coordination environment around the iron atom. The significant quadrupole splitting observed for this compound is consistent with its distorted FeO₆ octahedral geometry. scielo.brresearchgate.net

The following table summarizes representative Mössbauer hyperfine parameters for this compound polymorphs.

CompoundIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE₋) (mm/s)
α-FeC₂O₄·2H₂O~1.21~1.73
β-FeC₂O₄·2H₂O~1.20~1.72
Anhydrous β-FeC₂O₄~1.19~1.65
Anhydrous α-FeC₂O₄~1.22~2.23

Data measured at room temperature and isomer shifts are relative to α-Fe. scielo.brresearchgate.net

These parameters confirm that the iron in this compound dihydrate is in a high-spin Fe(II) state. scielo.br The subtle differences between the polymorphs are minimal in their hydrated forms but become more pronounced upon dehydration, as seen in the significantly different quadrupole splitting for the anhydrous α-form. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Paramagnetic Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it an invaluable tool for studying the paramagnetic nature of this compound and any associated radical species. The Fe(II) ion in this compound is a high-spin d⁶ ion, which, in an ideal octahedral environment, would be EPR silent. However, distortions in the crystal lattice and the presence of radical species can give rise to EPR signals.

Research has shown that radical species can be generated from this compound under certain conditions. For instance, the reaction of Fe(II) oxalate with hydrogen peroxide is a source of hydroxyl radicals (•OH). nih.gov This reaction is significantly faster than with uncomplexed Fe²⁺ ions. nih.gov Further EPR studies, utilizing spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), have identified the formation of the carboxylate radical anion (CO₂⁻) during the reaction of Fe(II) oxalate with hydrogen peroxide. nih.gov The formation of this carboxylate radical anion has also been confirmed through the photolysis of Fe(II) oxalate in the presence of DMPO. nih.gov

In studies involving iron oxalate components within biological systems, such as calcium oxalate renal stones, weak EPR signals have been detected and attributed to an iron oxalate constituent. nih.gov The observed resonance has a g-value of approximately 2.0036 and a width of about 9 gauss. nih.gov A significant increase in the EPR signal intensity is observed when these stones are exposed to intense light, a phenomenon attributed to the reduction of Fe³⁺ and the subsequent formation of the oxalate radical ion (C₂O₄)⁻. nih.gov

These findings highlight the utility of EPR spectroscopy in identifying and characterizing transient radical species and paramagnetic centers associated with this compound, providing insights into its chemical reactivity and potential role in various chemical and biological processes.

Radical Species/Paramagnetic Center Method of Generation EPR Signal Characteristics Reference
Hydroxyl Radical (•OH)Reaction of Fe(II) oxalate with hydrogen peroxideMonitored via radical traps nih.gov
Carboxylate Radical Anion (CO₂⁻)Reaction of Fe(II) oxalate with hydrogen peroxide; Photolysis of Fe(II) oxalateDetected using DMPO spin trap nih.gov
Oxalate Radical Ion (C₂O₄)⁻Intense light exposure of iron oxalateg-value ≈ 2.0036 nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS provides critical information about the oxidation state of the iron and the chemical environment of the carbon and oxygen atoms on the surface of the compound.

The high-resolution XPS spectrum of the Fe 2p region in high-spin Fe(II) compounds is characterized by complex multiplet splitting due to the interaction between the core-hole and the unpaired 3d electrons. The Fe 2p spectrum is split into two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, due to spin-orbit coupling. For Fe(II) compounds, the Fe 2p₃/₂ peak typically appears at a binding energy around 709-711 eV and is often accompanied by characteristic satellite peaks at higher binding energies. These satellite features are crucial for distinguishing Fe(II) from other oxidation states.

The C 1s spectrum of this compound is expected to show a primary peak corresponding to the oxalate carbon. The binding energy for carbon in a carboxylate group (O-C=O) is typically observed at higher binding energies compared to adventitious carbon (usually referenced at 284.8 eV).

The O 1s spectrum can provide information on the different oxygen environments. In this compound dihydrate (FeC₂O₄·2H₂O), two types of oxygen are present: oxygen atoms in the oxalate ligand and oxygen atoms in the water of hydration. These different chemical environments can lead to distinct peaks or a broadened O 1s envelope that can be deconvoluted to identify the respective components.

Below is a table summarizing typical binding energy ranges for the core levels in this compound and related compounds.

Core Level Typical Binding Energy (eV) Inferred Chemical State/Information
Fe 2p₃/₂709.6 - 710.4Fe(II) in a high-spin state
Fe 2p₁/₂~723 - 725Spin-orbit component of Fe(II)
C 1s~288 - 289Carbon in the oxalate (C₂O₄²⁻) group
O 1s~531 - 533Oxygen in the oxalate ligand and water of hydration

Note: The exact binding energies can vary depending on the instrument calibration, surface charging, and the specific chemical environment of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Understanding Coordination Environments (if applicable)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and dynamics. However, its application to paramagnetic compounds like this compound presents significant challenges. The presence of the paramagnetic Fe(II) center, with its unpaired electrons, has a profound effect on the NMR spectrum. These effects include large chemical shifts (paramagnetic shifts), significant line broadening, and altered nuclear relaxation rates.

For high-spin Fe(II) complexes, the unpaired electrons create a local magnetic field that adds to or subtracts from the external magnetic field of the NMR spectrometer. This results in resonances that are spread over a much wider chemical shift range compared to diamagnetic compounds. While this can complicate spectral interpretation, it also provides a sensitive probe of the electronic structure and the geometric arrangement of atoms relative to the paramagnetic center.

Due to the solid nature and low solubility of this compound, solid-state NMR (ssNMR) would be the most relevant technique. In principle, ¹³C and ¹⁷O ssNMR could provide direct information about the coordination environment of the oxalate ligand. For instance, ¹³C ssNMR could distinguish between different carbon environments if multiple coordination modes were present. Recent studies have demonstrated the utility of high-resolution ¹⁷O ssNMR for investigating oxalate binding modes in materials, although this often requires isotopic enrichment due to the low natural abundance of ¹⁷O. acs.orgnih.govnih.govresearchgate.net

However, the significant paramagnetic broadening caused by the Fe(II) ion would likely make it very difficult to obtain high-resolution spectra for this compound. The rapid relaxation of nuclear spins in the vicinity of the paramagnetic center often leads to lines that are too broad to be detected. For this reason, there is a scarcity of direct NMR studies on simple paramagnetic coordination polymers like this compound in the literature.

While direct NMR characterization of this compound is challenging and thus not commonly reported, the principles of paramagnetic NMR are well-established for other soluble Fe(II) complexes. In such cases, specialized 1D and 2D NMR techniques can be employed to assign resonances and extract structural information. nih.gov Therefore, while theoretically applicable, the practical application of NMR to understand the coordination environment in solid this compound is severely limited by its paramagnetic nature and physical properties.

Thermodynamic and Kinetic Investigations of Ferrous Oxalate Transformations

Thermal Decomposition Mechanisms of Ferrous Oxalate (B1200264)

The thermal decomposition of ferrous oxalate dihydrate (FeC₂O₄·2H₂O) is a multi-step process that has been extensively studied to understand the formation of various iron-containing products. researchgate.net The nature of these products is significantly influenced by factors such as temperature and the composition of the reaction atmosphere. researchgate.netias.ac.in

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary techniques used to investigate the thermal decomposition of this compound. TGA records the mass loss of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Studies have shown that the decomposition of this compound dihydrate typically occurs in distinct stages. begellhouse.comresearchgate.net The initial step, occurring at temperatures around 160-230°C, is the dehydration of the compound, where it loses its two water molecules. acs.orgrsc.orgresearchgate.netcapes.gov.br This dehydration is an endothermic process, as indicated by DSC curves. acs.org

Following dehydration, the anhydrous this compound decomposes. In an inert atmosphere, this decomposition can lead to the formation of wüstite (FeO). researchgate.net However, since wüstite is unstable at lower temperatures, it can disproportionate into magnetite (Fe₃O₄) and metallic iron (α-Fe) upon cooling. researchgate.net TGA/DSC analyses have shown that in an inert nitrogen atmosphere, the decomposition of this compound to wüstite occurs up to about 390°C. researchgate.net In some cases, the decomposition in an inert atmosphere is a two-step process involving the removal of water followed by the decomposition of the oxalate to iron oxides. begellhouse.com

The decomposition pathway is different in an oxidative atmosphere (like air). Here, the anhydrous this compound decomposes to form iron oxides, with hematite (B75146) (α-Fe₂O₃) being a common final product. researchgate.netmetallurgical-research.org DSC curves in air show sharp exothermic peaks corresponding to these decomposition reactions. For instance, β-FeC₂O₄·2H₂O shows a sharp exothermic peak at 250°C, while the α-polymorph shows it at 239.5°C. metallurgical-research.org The exothermic nature in an oxidative atmosphere is due to the oxidation of evolved carbon monoxide and the ferrous iron. acs.org

The table below summarizes the key thermal events observed during the decomposition of this compound dihydrate under different atmospheres.

Table 1: Key Thermal Events in the Decomposition of this compound Dihydrate

Temperature Range (°C) Atmosphere Observed Process Key Findings
160 - 230 Inert/Oxidative Dehydration Loss of two water molecules. acs.orgrsc.orgresearchgate.netcapes.gov.br
> 230 (up to ~390) Inert (Nitrogen) Decomposition Formation of wüstite (FeO). researchgate.net
> 560 (upon cooling) Inert (Nitrogen) Disproportionation Formation of magnetite (Fe₃O₄) and α-Fe from FeO. researchgate.net
239.5 - 250 Oxidative (Air) Decomposition Sharp exothermic peaks leading to the formation of iron oxides like hematite (α-Fe₂O₃). metallurgical-research.org

Evolved Gas Analysis (EGA), often coupled with techniques like mass spectrometry (MS) or gas chromatography (GC), is used to identify the gaseous products released during the thermal decomposition of this compound. These studies provide crucial insights into the reaction mechanisms.

During the pyrolysis of this compound in an inert atmosphere, the primary gaseous products evolved after dehydration are carbon monoxide (CO) and carbon dioxide (CO₂). rsc.orgcapes.gov.brresearchgate.net The decomposition of the oxalate anion (C₂O₄²⁻) is the source of these gases. The presence of these gases in the reaction environment can influence the final solid products. For example, the CO produced can act as a reducing agent at higher temperatures. rsc.orgcapes.gov.br

In the presence of its own decomposition gases, the thermal behavior becomes more complex. After the initial dehydration, superparamagnetic nanoparticles of magnetite (Fe₃O₄) can form as the primary decomposition product, along with CO and CO₂. rsc.orgcapes.gov.br At temperatures above 380°C, the remaining this compound can be reduced by the evolved carbon monoxide to form iron carbide (Fe₃C). rsc.orgcapes.gov.brresearchgate.net Further heating can lead to the conversion of iron carbide into α-iron and carbon. rsc.orgcapes.gov.br

Some studies have also reported the liberation of hydrogen gas during isothermal decomposition in a nitrogen atmosphere, suggesting a more complex reaction mechanism than simple decomposition. ias.ac.in

In-situ high-temperature X-ray diffraction (HT-XRD) allows for the real-time monitoring of crystalline phase changes during the thermal decomposition of this compound. This technique provides direct evidence of the intermediate and final solid products formed at various temperatures.

HT-XRD studies have confirmed that the decomposition pathway is highly dependent on the atmosphere. In an inert atmosphere, the initial this compound dihydrate phase disappears and is replaced by anhydrous this compound. acs.org Upon further heating, the anhydrous phase decomposes. For example, in an inert gas atmosphere at 350°C, this compound (FeC₂O₄) decomposes to form FeO, which then leads to the formation of Fe₃O₄ and α-Fe. researchgate.net

In a reducing atmosphere containing carbon monoxide, HT-XRD has shown the formation of iron carbide (cohenite, Fe₃C) as a reaction product at temperatures around 650°C. rsc.org This is a result of the reduction of iron oxides that are formed at lower temperatures. rsc.org The presence of sulfur can inhibit the formation of iron carbide. rsc.org

When heated in an inert atmosphere like argon, both α and β polymorphs of this compound dihydrate transform into magnetite (Fe₃O₄) at temperatures of 400°C and above. metallurgical-research.org In contrast, heating in an air atmosphere leads to the formation of hematite (α-Fe₂O₃). metallurgical-research.org

Kinetic modeling of the thermal degradation of this compound helps in understanding the reaction mechanisms and determining kinetic parameters like activation energy. Various models have been applied to describe the decomposition kinetics.

The Avrami-Erofe'ev model, which describes nucleation and growth processes, has been successfully applied to model the decomposition of this compound. capes.gov.br For instance, the isothermal decomposition of this compound between 596 and 638 K has been shown to fit the Avrami-Erofe'ev equation. capes.gov.br In some cases, a two-part model is necessary, where the initial part of the decomposition follows the Avrami-Erofe'ev equation and the latter part follows a contracting cube model. colab.ws

Other kinetic models have also been employed. The dehydration of this compound dihydrate has been described by a nuclei production and growth model, while the subsequent decomposition of anhydrous this compound follows a phase boundary reaction model. pku.edu.cn For the β-polymorph of this compound, the decomposition has been found to follow a single-step Avrami-Erofe'ev model. In contrast, the decomposition of the α-polymorph is better described by a combined "surface reaction–phase boundary" model. The activation energies for the decomposition of the α and β polymorphs have been reported to be different, highlighting the influence of the crystal structure on the decomposition pathway.

A combined kinetic model that integrates the induction period, surface reaction, and advancement of the reaction interface has been developed to simulate the sigmoidal mass-loss behavior observed during thermal dehydration. acs.orgnih.govacs.org

The composition of the atmosphere during thermal decomposition has a profound effect on the final products obtained from this compound.

Inert Atmosphere (e.g., Nitrogen, Argon): In an inert atmosphere, the decomposition of this compound dihydrate first involves dehydration. begellhouse.com The subsequent decomposition of the anhydrous oxalate can lead to a mixture of products. At temperatures up to 390°C under nitrogen, the primary product is wüstite (FeO). researchgate.net However, due to the instability of FeO at lower temperatures, it can disproportionate upon cooling to form magnetite (Fe₃O₄) and metallic iron (α-Fe). researchgate.net The final product in a dynamic inert atmosphere can be a mixture of wüstite, α-iron, and magnetite. researchgate.net At temperatures of 400°C and above in argon, both polymorphs of this compound transform into magnetite. metallurgical-research.org

Oxidative Atmosphere (e.g., Air): In an oxidative atmosphere, the decomposition of this compound leads to the formation of iron(III) oxides. The most common product is hematite (α-Fe₂O₃). researchgate.netmetallurgical-research.org The decomposition in air is an exothermic process. metallurgical-research.org Maghemite (γ-Fe₂O₃) has also been reported as a product when decomposition occurs in air at temperatures below 400°C. researchgate.netmdpi.com

Reducing Atmosphere (e.g., Hydrogen, Carbon Monoxide): In a reducing atmosphere, the decomposition products are further reduced. In the presence of hydrogen, the iron oxides formed from the initial decomposition are reduced to α-Fe particles. begellhouse.com If the decomposition occurs in the presence of its own evolved gases (a self-generated atmosphere), which includes the reducing gas carbon monoxide, the reaction pathway can be complex. Magnetite is formed initially, and at higher temperatures (above 380°C), the remaining this compound can be reduced by CO to form iron carbide (Fe₃C). rsc.orgcapes.gov.br This iron carbide can then decompose to α-Fe and carbon at even higher temperatures. rsc.orgcapes.gov.br

The following table summarizes the primary decomposition products of this compound under different atmospheric conditions.

Table 2: Decomposition Products of this compound under Various Atmospheres

Atmosphere Primary Decomposition Product(s)
Inert (Nitrogen, Argon) Wüstite (FeO), Magnetite (Fe₃O₄), α-Iron (α-Fe) researchgate.netresearchgate.netmetallurgical-research.org
Oxidative (Air) Hematite (α-Fe₂O₃), Maghemite (γ-Fe₂O₃) researchgate.netresearchgate.netmetallurgical-research.orgmdpi.com
Reducing (Hydrogen) α-Iron (α-Fe) begellhouse.com
Self-generated (CO, CO₂) Magnetite (Fe₃O₄), Iron Carbide (Fe₃C), α-Iron (α-Fe), Wüstite (FeO) rsc.orgcapes.gov.br

Solubility Equilibria and Solution Chemistry of this compound

This compound is generally considered to be sparingly soluble in water. confex.com Its solubility is influenced by several factors, including temperature, pH, and the presence of other ions in the solution. solubilityofthings.com

The solubility of this compound tends to increase with temperature. solubilityofthings.com The pH of the solution plays a critical role; its solubility decreases in acidic conditions due to the formation of insoluble complexes. solubilityofthings.com In neutral to basic solutions, this compound tends to precipitate, indicating low solubility. solubilityofthings.com

The presence of complexing agents can enhance the solubility of this compound by forming soluble complexes with ferrous ions. solubilityofthings.com For instance, this compound is soluble in an excess of oxalic acid, where it can form the triferrooxalato complex. sciencemadness.org

Studies on the solubility of this compound dihydrate in solutions of magnesium chloride and sodium chloride have shown that higher concentrations of these salts lead to a higher dissolved ferrous iron concentration. confex.com At comparable ionic strengths, the dissolved ferrous iron concentration was found to be higher in magnesium chloride solution than in sodium chloride solution. confex.com The dissolution process to reach apparent equilibrium can be slow, sometimes taking over 400 days. confex.com

In the context of chemical decontamination processes, the precipitation of this compound from solutions containing dissolved magnetite in oxalic acid is a key consideration. kns.org The precipitation behavior is influenced by the concentrations of both ferrous ions and oxalic acid. kns.org

Redox Chemistry and Electron Transfer Processes involving this compound

Cationic Redox (Fe²⁺/Fe³⁺) Contributions

The primary cationic redox process involving this compound is the oxidation of the ferrous iron center to its ferric state. This single-electron transfer is a fundamental aspect of its chemistry.

Fe²⁺ → Fe³⁺ + e⁻

This transformation is central to various chemical reactions. In analytical chemistry, this compound is titrated against strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium, where the Fe²⁺ is oxidized to Fe³⁺. doubtnut.comdoubtnut.com The Fe²⁺/Fe³⁺ couple is also pivotal in advanced oxidation processes, such as the Fenton reaction. The reaction of this compound with hydrogen peroxide generates highly reactive hydroxyl radicals (•OH) as the iron is oxidized. nih.gov The rate constant for the reaction between the mono-oxalate complex, Fe(II)(ox), and hydrogen peroxide has been determined to be 1 x 10⁴ M⁻¹ s⁻¹, which is significantly faster than the reaction with uncomplexed aqueous Fe²⁺. nih.gov

In materials science, particularly in the development of cathode materials for lithium-ion and sodium-ion batteries, the Fe²⁺/Fe³⁺ redox couple is exploited for its electrochemical energy storage capacity. acs.orgnih.gov However, studies on certain oxalate-based cathodes have shown that the capacity obtained during charging and discharging cannot be fully accounted for by the Fe²⁺/Fe³⁺ redox process alone, indicating that other electrochemical processes are also involved. acs.org

Table 1: Cationic Redox Process in this compound
Reactant SpeciesProduct SpeciesOxidation State Change of IronElectrons Transferred per Iron Ion
Ferrous Ion (Fe²⁺)Ferric Ion (Fe³⁺)+2 to +31

Anionic Redox (Oxalate) Contributions

The oxalate ligand in this compound is not merely a passive counter-ion; it actively participates in the compound's redox chemistry. The oxalate anion can be oxidized to form two molecules of carbon dioxide, a process involving the transfer of two electrons.

C₂O₄²⁻ → 2CO₂ + 2e⁻

During the complete oxidation of a this compound molecule, this anionic redox process occurs in concert with the cationic redox. vedantu.com This dual activity is a defining characteristic of its redox behavior. The concept of leveraging anionic redox activity has become a significant strategy in materials science to boost the energy density of polyanionic cathodes for batteries. acs.orgresearchgate.net

Recent research provides direct evidence for the reversible redox activity of the oxalate group in battery applications. st-andrews.ac.uk Studies on compounds like K₂Fe(C₂O₄)₂, used as a cathode material, have confirmed through ex situ Mössbauer spectroscopy, X-ray Absorption Near Edge Structure (XANES), and Raman spectroscopy that both the Fe²⁺/Fe³⁺ couple and the oxalate anion contribute to the charge compensation during sodiation/desodiation cycles. acs.orgnih.gov Raman spectroscopy, in particular, is a sensitive technique for characterizing the changes in the oxalate ligand, providing evidence for its redox behavior during electrochemical processes. nih.gov The involvement of the oxalate anion helps explain the additional capacity observed beyond what is possible from the iron cation alone. acs.org

Table 2: Combined Redox Contributions in this compound Oxidation
ComponentRedox Half-ReactionElectrons Transferred
Cationic (Iron)Fe²⁺ → Fe³⁺ + e⁻1
Anionic (Oxalate)C₂O₄²⁻ → 2CO₂ + 2e⁻2
Total (FeC₂O₄) FeC₂O₄ → Fe³⁺ + 2CO₂ + 3e⁻ 3

Photochemical Reactivity and Degradation Pathways of this compound Complexes

Iron-oxalate complexes are highly photoactive, a property that is most pronounced in ferric (Fe³⁺) oxalate complexes. ccspublishing.org.cnresearchgate.net The photolysis of ferric oxalate, which results in the formation of ferrous species, is a cornerstone of iron photochemistry and is used in applications ranging from chemical actinometry to environmental remediation. researchgate.netmikeware.co.ukacs.org The process is initiated by the absorption of near-UV or visible light, which triggers a ligand-to-metal charge-transfer (LMCT) event. researchgate.netescholarship.org

The degradation pathway proceeds through several key steps that have been elucidated by time-resolved spectroscopy. escholarship.orgacs.org

Initial Excitation and Electron Transfer: Upon absorbing a photon, an electron is transferred from an oxalate ligand to the Fe³⁺ center. researchgate.net This intramolecular electron transfer occurs on an extremely rapid, sub-picosecond timescale, creating an iron(II) center and an oxalate radical anion (C₂O₄•⁻) that initially remains coordinated to the metal. escholarship.orgacs.org

Reaction: [Fe³⁺(C₂O₄)₃]³⁻ + hν → [Fe²⁺(C₂O₄)₂(C₂O₄•⁻)]³⁻

Dissociation of the Oxalate Radical: The newly formed oxalate radical anion is unstable and rapidly decomposes. acs.org This dissociation occurs on a picosecond timescale (approximately 40 ps). acs.org

Formation of Final Products: The decomposition of the oxalate radical anion yields a molecule of stable carbon dioxide (CO₂) and a carbon dioxide radical anion (CO₂•⁻). ccspublishing.org.cnacs.org

Reaction: C₂O₄•⁻ → CO₂ + CO₂•⁻

The resulting CO₂•⁻ radical is a potent reducing agent and can react with another ferric oxalate complex in solution to generate an additional Fe²⁺ ion, leading to a quantum yield for Fe²⁺ formation that can be greater than one. ccspublishing.org.cn This photochemical cycle is a significant pathway for the mineralization of dissolved organic matter in natural waters and is harnessed for the degradation of organic pollutants in water treatment processes. ccspublishing.org.cndoi.org The light-induced change in solid ferric oxalate produces this compound, though this change may not be permanent as atmospheric oxygen can re-oxidize the iron(II) back to iron(III). mikeware.co.uk

Table 3: Key Steps and Timescales in Ferric Oxalate Photolysis
StepDescriptionKey Intermediates/ProductsApproximate TimescaleReference
1Photon absorption and intramolecular Ligand-to-Metal Charge Transfer (LMCT).[Fe²⁺(C₂O₄)₂(C₂O₄•⁻)]³⁻Sub-picosecond (~0.1 ps) escholarship.orgacs.org
2Dissociation of the oxidized oxalate radical anion.CO₂, CO₂•⁻~40 ps acs.org
3Secondary reduction of another Fe³⁺ complex by the CO₂•⁻ radical.Fe²⁺Variable ccspublishing.org.cn

Surface Chemistry and Interfacial Phenomena of Ferrous Oxalate

Adsorption Mechanisms of Environmental Species on Ferrous Oxalate (B1200264) Surfaces

Ferrous oxalate (FeC₂O₄) surfaces play a significant role in the adsorption of various environmental species, including organic pollutants and heavy metals. The adsorption mechanisms are complex and depend on the specific adsorbate, the surface properties of the this compound, and the surrounding environmental conditions such as pH.

For organic pollutants, such as dyes and phenols, adsorption onto this compound can occur through multiple interactions. Studies have shown that this compound nanorods can effectively adsorb Congo red dye from aqueous solutions. researchgate.net The adsorption process, in this case, was found to follow a second-order kinetic model, suggesting that the rate-limiting step may be chemisorption. researchgate.net Similarly, this compound has been investigated for the removal of phenol (B47542). mdpi.commdpi.com In the case of phenol, adsorption is often a precursor to photocatalytic degradation, where the molecule is first brought into close contact with the catalyst surface. mdpi.commdpi.com The adsorption of phenol onto α-ferrous oxalate dihydrate (α-FOD) supported on activated carbon demonstrated that the composite material could adsorb a significant percentage of phenol from a solution even in the dark. mdpi.com

The adsorption of heavy metals like Co(II), Ni(II), Cu(II), Zn(II), Pb(II), and Cd(II) on iron oxides, which are structurally related to this compound, is a dominant process in controlling their fate in the environment. nih.gov The mechanism can vary with pH, from competitive adsorption with hydronium ions at low pH to surface precipitation at higher pH. nih.gov

The table below summarizes findings on the adsorption of various environmental species on this compound and related iron compounds.

AdsorbateAdsorbentKey FindingsCitations
Congo RedThis compound NanorodsAdsorption follows second-order kinetics. researchgate.net
Phenolα-Ferrous Oxalate Dihydrate on Activated CarbonAdsorbed 51-60% of phenol in the dark before photocatalysis. mdpi.com
Nickel (in the presence of oxalate)Hematite (B75146) and GoethiteOxalate suppresses Ni uptake by forming aqueous complexes, despite also forming ternary surface complexes. nih.govacs.org
Various Heavy Metals (Pb²⁺, Cu²⁺, etc.)Mixed Fe-Al Oxides (in the presence of oxalate)Oxalate generally increased the adsorption of lead on the oxides. researchgate.net

Interfacial Redox Reactions and Charge Transfer Processes involving this compound

This compound is an electrochemically active compound, participating in various interfacial redox reactions and charge transfer processes. These processes are fundamental to its applications in environmental remediation and as a precursor for other materials. The Fe(II) center in this compound can be oxidized to Fe(III), while the oxalate ligand can be oxidized to carbon dioxide.

One of the most significant interfacial redox reactions involving this compound is its role in Fenton and photo-Fenton like processes for the degradation of organic pollutants. In these systems, Fe(II) reacts with an oxidizing agent, such as hydrogen peroxide or dissolved oxygen, to generate highly reactive hydroxyl radicals (•OH). hep.com.cnnih.gov The presence of the oxalate ligand can enhance this process. hep.com.cnnih.gov Studies have shown that Fe(II)-oxalate complexes can facilitate the two-electron reduction of oxygen to produce hydrogen peroxide, which then leads to the generation of •OH. nih.gov The degradation rate of pollutants in these systems often depends on the concentration of specific ferrous-oxalate complexes like [Fe(II)(C₂O₄)₂]²⁻. nih.govresearchgate.net

The photochemistry of the ferrioxalate (B100866) system, which is closely related to this compound, involves ligand-to-metal charge transfer (LMCT). escholarship.orgosti.gov Upon absorption of light, an electron is transferred from the oxalate ligand to the Fe(III) center, reducing it to Fe(II) and leading to the oxidative degradation of the oxalate. escholarship.orgosti.gov This process is key to the actinometric properties of potassium ferrioxalate and the photocatalytic activity of iron-oxalate systems. osti.gov Ultrafast spectroscopy studies have provided direct evidence for the initial steps of this photolysis reaction, showing that intramolecular electron transfer occurs on a sub-picosecond timescale. escholarship.org

This compound can also act as a reducing agent for environmental contaminants like hexavalent chromium (Cr(VI)). researchgate.net It can reduce the highly toxic and mobile Cr(VI) to the less toxic and less mobile Cr(III). researchgate.net The reaction is enhanced by the oxalate ligand, which can form soluble complexes with the resulting Fe(III), preventing the passivation of the this compound surface. researchgate.net

The table below outlines key interfacial redox reactions involving this compound.

Reaction TypeReactantsProductsSignificanceCitations
Fenton-like ReactionThis compound, O₂Fe(III), Reactive Oxygen Species (e.g., •OH)Degradation of organic pollutants. hep.com.cnnih.gov
Photolysis (LMCT)Ferrioxalate, LightFe(II), CO₂, CO₂•⁻Iron cycling, actinometry, photocatalysis. escholarship.orgosti.gov
Reduction of Cr(VI)This compound, Cr(VI)Fe(III), Cr(III)Remediation of heavy metal contamination. researchgate.net

Surface Modification Strategies for Enhancing this compound Reactivity

Several strategies have been developed to modify the surface of this compound and related iron-based materials to enhance their reactivity for various applications, particularly in environmental remediation. These modifications aim to increase surface area, improve catalytic activity, and enhance electron transfer properties.

One common approach is to create composite materials. For example, supporting this compound on a high-surface-area material like activated carbon can improve its performance in removing pollutants. mdpi.com In a study on phenol removal, α-ferrous oxalate dihydrate was precipitated onto the surface of activated carbon, creating a composite with both adsorptive and photocatalytic capabilities. mdpi.com The activated carbon provides a large surface for the adsorption of pollutants, bringing them into close proximity with the photocatalytically active this compound. mdpi.com

Another strategy involves modifying the surface of other iron materials with oxalate. For instance, modifying zero-valent iron (ZVI) with oxalate has been shown to dramatically promote the removal of Cr(VI). acs.orgsci-hub.st The oxalate groups bind to the ZVI surface, which favors the adsorption of Cr(VI) and accelerates the transfer of electrons from the iron core to the surface. acs.orgsci-hub.st This leads to the generation of more surface-active Fe(II) sites for the reduction of Cr(VI). acs.orgsci-hub.st Similarly, ball-milling ZVI with oxalic acid dihydrate creates a this compound shell on the ZVI core. nih.govresearchgate.net This shell is more proton-conductive than the native iron oxide layer, which enhances the activation of persulfate for the degradation of organic contaminants. nih.govresearchgate.net

The synthesis method itself can be considered a surface modification strategy. Preparing this compound in the form of nanomaterials, such as nanorods, increases the surface-area-to-volume ratio, which can lead to higher reactivity. researchgate.netresearchgate.net The use of surfactants like polyethylene (B3416737) glycol (PEG-600) during synthesis can help control the morphology and size of the resulting this compound particles, leading to nanorod structures instead of micron-sized plates. researchgate.net

The table below summarizes different surface modification strategies for this compound and related materials.

Modification StrategyBase MaterialModifier/MethodEnhanced PropertyApplicationCitations
Composite FormationActivated Carbonα-Ferrous Oxalate DihydrateAdsorption and PhotocatalysisPhenol Removal mdpi.com
Surface FunctionalizationZero-Valent Iron (ZVI)OxalateCr(VI) Adsorption and Electron TransferCr(VI) Removal acs.orgsci-hub.st
Core-Shell StructureZero-Valent Iron (ZVI)This compound (via ball-milling)Proton Conductivity, Persulfate ActivationOrganic Contaminant Degradation nih.govresearchgate.net
Morphological ControlFerrous ChloridePolyethylene Glycol (PEG-600)Increased Surface Area (nanorods)Pyrophoric Nanoparticle Synthesis researchgate.net
Surface CoatingCarbon FiberThis compoundSurface Roughness, Biofilm AttachmentWastewater Treatment researchgate.net

Colloidal Stability and Dispersion Behavior of this compound Nanoparticles

The colloidal stability and dispersion behavior of this compound nanoparticles are crucial for their synthesis, processing, and application, especially in aqueous systems. Colloidal stability refers to the ability of nanoparticles to remain dispersed in a liquid without aggregating or settling. acs.org This is governed by a balance of attractive (van der Waals) and repulsive (electrostatic or steric) forces between particles.

The synthesis method plays a significant role in the initial dispersion of this compound nanoparticles. During synthesis, a colloidal solution of this compound may be formed, which is then cooled and dispersed in a solvent like distilled water or ethanol. google.com The use of stabilizing agents or surfactants during synthesis is a common strategy to improve colloidal stability. For example, polyvinylpyrrolidone (B124986) (PVP) has been used as a stabilizing agent in the synthesis of potassium ferric oxalate nanoparticles to prevent agglomeration. biorxiv.org Similarly, polyethylene glycol (PEG-600) has been used as a surfactant in the synthesis of this compound nanorods. researchgate.net

The surface chemistry of the nanoparticles, including their surface charge, is a key determinant of their colloidal stability. The zeta potential is a measure of the magnitude of the electrostatic repulsion or attraction between adjacent, similarly charged particles in a dispersion. Nanoparticles with a high absolute zeta potential (e.g., > 30 mV) are generally considered to be colloidally stable due to strong electrostatic repulsion. The pH of the solution has a strong influence on the surface charge and thus the stability of iron-based nanoparticles. researchgate.net For iron oxides, the point of zero charge (PZC), the pH at which the net surface charge is zero, is a critical parameter. At pH values far from the PZC, the particles will have a higher surface charge and be more stable.

The presence of other species in the solution, such as natural organic matter (e.g., humic or fulvic acids) or the oxalate ions themselves, can also affect colloidal stability. nih.govresearchgate.net These molecules can adsorb onto the nanoparticle surfaces, modifying their surface charge and introducing steric hindrance, which can either enhance or reduce stability depending on the specific conditions. researchgate.net

The table below provides information on factors influencing the colloidal stability of this compound and related iron-based nanoparticles.

FactorInfluence on StabilityMechanismCitations
Stabilizing Agents (e.g., PVP)Enhances stabilityProvides steric hindrance, preventing aggregation. biorxiv.org
Surfactants (e.g., PEG-600)Enhances stability and controls morphologyReduces surface tension and directs crystal growth. researchgate.net
pHAffects stabilityAlters surface charge (zeta potential); stability is lowest near the point of zero charge. researchgate.net
Organic Ligands (e.g., oxalate, humic acid)Can enhance or reduce stabilityAdsorbs to the surface, modifying surface charge and steric interactions. nih.govresearchgate.net
Ionic StrengthGenerally reduces stabilityCompresses the electrical double layer, reducing electrostatic repulsion. mdpi.com

Ferrous Oxalate As a Precursor in Advanced Materials Research

Precursor for Iron Oxide Nanomaterials Synthesis

Ferrous oxalate (B1200264) dihydrate is a well-established precursor for the fabrication of iron oxide nanomaterials. nih.govmdpi.com Its use is advantageous due to the potential for large-scale production through simple and cost-effective methods. utb.cz The thermal decomposition of ferrous oxalate allows for the synthesis of various magnetic nanoparticles that can be used as adsorbents, catalysts, and reinforcements in composites. mdpi.com The process often involves heating the this compound precursor under specific atmospheric conditions to obtain the desired iron oxide phase and morphology. nih.govresearchgate.net

The morphology of the final iron oxide nanoparticles can be precisely controlled by manipulating the synthesis conditions of the initial this compound precursor and the subsequent decomposition process. utb.czmposfai.hu Researchers have successfully synthesized various shapes, including nanorods, spheres, and cuboidal nanoparticles, by leveraging this compound's properties. nih.gov

For instance, uniform nanorods of iron oxalate dihydrate can be synthesized using a reverse micellar method. nih.gov These nanorods, with average dimensions of 70 nm in diameter and 470 nm in length, serve as templates. nih.gov Their thermal decomposition in air at 500°C yields spherical α-Fe₂O₃ (hematite) nanoparticles with a diameter of approximately 50 nm. nih.gov In contrast, decomposing the same nanorods in a vacuum at 500°C results in the formation of cuboidal Fe₃O₄ (magnetite) nanoparticles of about 60-70 nm. nih.gov

Another approach involves a simple co-precipitation process from this compound at a relatively low temperature of around 70°C to produce regular octahedral magnetite crystals with a mean size of 100 nm. mposfai.hu Hydrothermal and solvothermal methods are also widely employed to control the morphology of iron oxalate, which then dictates the shape of the resulting iron oxide. researchgate.netdoi.org For example, iron oxalate nanorods prepared via a solvothermal method have been shown to be effective precursors. researchgate.net The ability to tune the morphology is critical, as the properties and applications of nanomaterials are often shape-dependent. utb.cz

Table 1: Synthesis of Iron Oxide Nanoparticles from this compound Precursors

This compound Precursor Morphology Decomposition Conditions Resulting Iron Oxide Resulting Morphology & Size Reference
Nanorods (70 nm diameter, 470 nm length) 500°C in air α-Fe₂O₃ (Hematite) Spherical (~50 nm) nih.gov
Nanorods (70 nm diameter, 470 nm length) 500°C in vacuum (~10⁻⁵ torr) Fe₃O₄ (Magnetite) Cuboidal (60-70 nm) nih.gov
Not Specified (Co-precipitation) 70°C Fe₃O₄ (Magnetite) Octahedral (~100 nm) mposfai.hu

The transformation of this compound into iron oxides often proceeds via a topotactic mechanism. utb.cz This means the crystallographic orientation of the product phase is determined by the orientation of the precursor phase. Consequently, the morphology of the initial this compound crystals is largely preserved in the final iron oxide particles. utb.czresearchgate.net

This shape preservation is a key advantage of using this compound as a precursor. For example, when rod-like this compound particles are thermally decomposed, they form needle-like iron oxide particles. utb.czresearchgate.net The conversion involves the removal of water and the decomposition of the oxalate group into carbon dioxide and carbon monoxide, followed by the oxidation of the iron species. The specific iron oxide phase that forms (e.g., magnetite, wüstite, or metallic iron) depends on the temperature and the gaseous environment during decomposition. mdpi.com The process occurs as a solid-state transformation where the basic structural framework of the precursor influences the final product's structure. utb.cz

The characteristics of the resulting iron oxide nanomaterials are heavily dependent on the properties of the this compound precursor. utb.czacs.org Factors such as the synthesis method, reactant concentrations, temperature, and reaction time used to prepare the this compound can be adjusted to tune the morphology and aspect ratio of the precursor particles, which in turn affects the final iron oxide product. utb.czdoi.org

Studies have shown that microwave-assisted solvothermal synthesis of this compound can produce particles with a high aspect ratio without the need for surfactants. utb.cz It was observed that a lower concentration of reactants during the precursor synthesis leads to particles with a significantly higher aspect ratio. utb.cz Similarly, the polymorph and morphology of this compound can be controlled by adjusting temperature and reaction time during its synthesis. doi.org Higher temperatures and longer reaction times can promote phase transitions and result in different crystal structures and shapes. researchgate.netdoi.org These variations in the precursor's physical properties, such as particle size, shape, and specific surface area, directly translate to the derived iron oxide, influencing its magnetic and catalytic properties. acs.orgacs.org For instance, the defectiveness of the iron carbide (Fe₅C₂) phase formed during CO₂ hydrogenation can be controlled through the morphology of the iron(II) oxalate dihydrate used as the precursor. acs.org

This compound in the Synthesis of Iron-Based Catalysts

This compound is not only a precursor for iron oxides but also serves as a starting material for various iron-based catalysts. mdpi.comresearchgate.net These catalysts are used in important industrial and environmental applications, including CO₂ hydrogenation and advanced oxidation processes for wastewater treatment. acs.orgrsc.orgnih.gov The simple preparation of this compound and its subsequent in-situ activation under reaction conditions to form active phases like iron carbides and magnetite make it an attractive choice for catalyst synthesis. rsc.org

This compound itself, or catalysts derived from it, exhibit significant activity in oxidation and reduction reactions. mdpi.com It is particularly effective as a heterogeneous catalyst in Fenton-like and photo-Fenton processes for the degradation of persistent organic pollutants in wastewater. nih.govresearchgate.netmdpi.com

Research has demonstrated the high efficiency of this compound-based catalysts in degrading dyes like methylene (B1212753) blue (MB) and rhodamine B (RhB). nih.govmdpi.com For example, a submicron this compound catalyst synthesized from red mud was able to degrade 97.64% of a 50 mg/L methylene blue solution within 10 minutes. nih.gov Similarly, this compound prepared from iron ore showed enhanced photocatalytic degradation of rhodamine B, removing over 85% of the dye in 90 minutes under light irradiation. mdpi.com The catalytic process involves reactions on the catalyst surface where Fe²⁺ sites activate oxidants like H₂O₂ or peroxydisulfate (B1198043) (PDS) to generate radicals. nih.govmdpi.com

Table 2: Degradation of Organic Pollutants using this compound-Based Catalysts

Catalyst Pollutant Process Degradation Efficiency Time Reference
Submicron this compound Dihydrate (HA-FOD) Methylene Blue (50 mg/L) Photo-Fenton 97.64% 10 min nih.gov
This compound Dihydrate from Iron Ore (FOD-ore) Rhodamine B Photocatalysis >85% 90 min mdpi.com
This compound (FeC₂O₄) Methylene Blue Heterogeneous Fenton >94% 10 min researchgate.net

The performance of this compound-derived catalysts can be significantly influenced by the presence of a support material. mdpi.com Supports can enhance catalyst stability, prevent the agglomeration of active particles, and increase the number of exposed active sites. nih.govmdpi.com

One study investigated aramid nanofibers (ANFs) as a support for this compound in a heterogeneous Fenton catalyst. mdpi.com The ANFs provided a large surface area for loading this compound, which prevented its agglomeration and led to more exposed active sites, thereby improving the degradation performance for methylene blue compared to unsupported this compound. nih.govmdpi.com

In other applications, such as CO₂ hydrogenation, the effect of promoters, which can be considered a form of support or modification, has been studied. Alkali-metal promoters added to this compound-derived catalysts were found to influence the in-situ formation of iron carbide phases and hinder the rate of direct CO₂ conversion to methane, thereby improving selectivity towards higher hydrocarbons. rsc.orgresearcher.life Eliminating a traditional support allows for a more direct study of the interactions between the active metal (iron) and promoter species. wsu.edu The choice of support or promoter is therefore a critical parameter for tailoring the activity and selectivity of this compound-derived catalysts. acs.org

This compound as a Component in Electrochemical Materials Research

This compound (FeC₂O₄) is a promising anode material for both lithium-ion (Li-ion) and sodium-ion (Na-ion) batteries due to its high theoretical capacity. mdpi.comsci-hub.se The electrochemical performance of this compound is rooted in a conversion reaction mechanism where the iron(II) ions (Fe²⁺) are reduced to metallic iron (Fe⁰) upon lithiation or sodiation. mdpi.comresearchgate.net This process allows for a higher storage capacity compared to traditional intercalation-based anode materials. mdpi.com

The fundamental electrochemical process in this compound-based anodes involves a conversion reaction. mdpi.comresearchgate.net During the initial discharge (lithiation or sodiation), FeC₂O₄ reacts with lithium or sodium ions, leading to the formation of metallic iron nanoparticles and lithium oxalate (Li₂C₂O₄) or sodium oxalate (Na₂C₂O₄), respectively. mdpi.commagtech.com.cn This can be represented by the general equation:

FeC₂O₄ + 2M⁺ + 2e⁻ ↔ Fe⁰ + M₂C₂O₄ (where M = Li or Na)

This conversion reaction is considered reversible, which is crucial for the charge-discharge cyclability of the battery. mdpi.com The reversibility is attributed to the high interfacial surface area and activity of the newly formed metal nanoparticles, which can catalyze the decomposition of the surrounding lithium or sodium oxalate matrix during the charging process. mdpi.com

X-ray photoelectron spectroscopy (XPS) studies have confirmed the reversible conversion of Fe²⁺ to Fe⁰ during the charge and discharge cycles. magtech.com.cn However, the initial discharge process is often accompanied by irreversible phenomena, such as the transformation of the crystalline this compound into an amorphous state and the formation of a solid-electrolyte interphase (SEI) layer due to the decomposition of the electrolyte. magtech.com.cn These irreversible processes contribute to the initial capacity loss. sci-hub.semagtech.com.cn

For sodium-ion batteries, first-principles calculations have shown that anhydrous this compound (AFO) can act as an anode with a low reaction potential. mdpi.comresearchgate.net The conversion mechanism similarly involves the reduction of Fe²⁺ upon the addition of sodium. mdpi.comresearchgate.net

Some research also suggests a dual redox mechanism involving both the Fe²⁺/Fe³⁺ cationic couple and an anionic redox contribution from the oxalate group, particularly in more complex oxalate structures like K₂Fe(C₂O₄)₂ used as a cathode material. acs.orgnih.gov

The presence of water of hydration and the physical morphology of this compound particles significantly impact their electrochemical behavior.

Hydration:

Computational and experimental studies have consistently shown that anhydrous this compound (AFO) exhibits superior electrochemical performance compared to its hydrated counterpart, this compound dihydrate (FOD, FeC₂O₄·2H₂O). mdpi.commdpi.comresearchgate.net The negative impact of structural water is attributed to several factors:

Higher Voltage and Lower Capacity: The presence of water leads to a higher open-circuit voltage and a lower theoretical lithium storage capacity. mdpi.comresearchgate.net First-principles modeling indicates that fully dehydrated this compound has a 20% higher theoretical Li storage capacity and a significantly lower voltage compared to its hydrated form. mdpi.comresearchgate.net

Detrimental Side Reactions: Water can react with components of the electrolyte, such as LiPF₆, leading to the formation of undesirable by-products that can degrade the electrode's performance. anu.edu.au

The removal of crystalline water molecules upon dehydration can create mesopores, increasing the material's surface area and improving the diffusion kinetics for lithium ions. anu.edu.au

Morphology:

The morphology of this compound particles plays a crucial role in their electrochemical performance. magtech.com.cndoi.org Different synthesis methods can produce various morphologies, such as nanorods, cocoons, and multilayered structures, each with distinct electrochemical properties. magtech.com.cnacs.org

Increased Reaction Sites: Morphologies with a high specific surface area provide more accessible reaction sites for the electrochemical conversion process. acs.orgresearchgate.net

Improved Ion Diffusion: Unique structures like 1D multilayer mesoporous and rod-like morphologies can offer shorter and more stable diffusion pathways for Li⁺ ions, which is critical for good rate capability and cycling stability. magtech.com.cndoi.orgresearchgate.net

Enhanced Stability: Certain nanostructures can better accommodate the volume changes that occur during the conversion reaction, leading to improved structural integrity and longer cycle life. researchgate.net For instance, mesoporous iron oxalate with cocoon and rod morphologies has demonstrated high initial discharge capacities and stable performance even at high C-rates. acs.orgresearchgate.net

Research has shown that a mixed-phase state of iron oxalate can exhibit higher reversible capacity and better cycling stability due to shortened diffusion paths and stable, effective channels for Li⁺ ion transport. doi.orgresearchgate.net

📊 Electrochemical Performance of Different this compound Morphologies

MorphologyInitial Discharge Capacity (mAh g⁻¹)Rate CapabilityReference
Cocoons1288Stable at 11C acs.orgresearchgate.net
Rods1326- acs.orgresearchgate.net
Nanorods-640 mAh g⁻¹ after 100 cycles at 10C researchgate.net
α@β-FeC₂O₄1590.64 (at 0.5 A g⁻¹)841.24 mAh g⁻¹ after 100 cycles at 5 A g⁻¹ sci-hub.seresearchgate.net

This compound in Environmental Remediation Technologies (Mechanistic and Fundamental Study)

This compound is utilized in environmental remediation, primarily through its involvement in Advanced Oxidation Processes (AOPs) for the degradation of organic pollutants in water.

Fenton-like Chemistry:

This compound can participate in Fenton-like reactions to generate highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents for the degradation of organic contaminants. mdpi.com In this system, Fe²⁺ ions from this compound react with hydrogen peroxide (H₂O₂) to produce •OH. mdpi.com

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

A key advantage of using this compound is the role of the oxalate anion (C₂O₄²⁻). The oxalate can form complexes with the generated Fe³⁺ ions. This complexation is significant because it can facilitate the reduction of Fe³⁺ back to Fe²⁺, thereby regenerating the active catalyst and sustaining the Fenton reaction. mdpi.com Furthermore, the formation of ferrous-oxalate complexes can enhance the reducing power of Fe²⁺ and inhibit the precipitation of iron ions, especially at pH values above 3. researchgate.nethep.com.cn

Photocatalysis:

This compound itself exhibits photocatalytic activity. mdpi.commdpi.com When irradiated with light, particularly UV or visible light, it can promote the degradation of organic pollutants. nih.govacs.orgsemanticscholar.org Composites of this compound with materials like activated carbon have been shown to be effective for the removal of pollutants like phenol (B47542). nih.govresearchgate.net In these systems, the this compound acts as the photocatalyst, generating electron-hole pairs upon light absorption, which then lead to the formation of reactive oxygen species.

In photo-Fenton systems, the presence of oxalate can accelerate the redox cycle of iron. nih.gov Under UV irradiation, the Fe(III)-oxalate complexes are photochemically active and can undergo ligand-to-metal charge transfer, leading to the reduction of Fe³⁺ to Fe²⁺ and the generation of additional radicals, further enhancing the degradation process.

The primary mechanism for pollutant degradation using this compound in AOPs is the generation of reactive oxygen species (ROS), predominantly the hydroxyl radical (•OH). mdpi.comresearchgate.net

In dark, aerobic conditions, the formation of Fe(II)-oxalate complexes can enable a two-electron reduction of dissolved oxygen to generate hydrogen peroxide (H₂O₂), which then reacts with another Fe(II) complex to produce •OH. nih.gov The degradation rate of pollutants in such systems has been shown to depend on the concentration of specific this compound complexes, such as [Fe(II)(C₂O₄)₂]²⁻. hep.com.cnnih.gov

Complex Formation: Fe²⁺ reacts with oxalate to form various Fe(II)-oxalate complexes. researchgate.netnih.gov

Oxygen Activation: These complexes react with molecular oxygen to produce ROS, including superoxide (B77818) radicals (O₂•⁻) and hydrogen peroxide. hep.com.cn

Hydroxyl Radical Generation: The generated H₂O₂ then reacts with Fe(II) complexes in a Fenton-like manner to produce highly oxidative •OH radicals. mdpi.comhep.com.cn

Pollutant Degradation: The •OH radicals attack and degrade organic pollutant molecules. researchgate.netnih.gov

The efficiency of this process is enhanced by the oxalate ligand, which increases the reducing power of Fe²⁺ and has a low reactivity with the generated •OH radicals, preventing significant competition with the target pollutant. hep.com.cn

Biomineralization is the process by which living organisms produce minerals. The formation of this compound, in the form of the mineral humboldtine (FeC₂O₄·2H₂O), can be mediated by microorganisms, particularly fungi. mdpi.comscielo.br

Fungi, such as Aspergillus niger, are known to produce and secrete oxalic acid. mdpi.com When these fungi grow on iron-containing mineral substrates, the secreted oxalic acid can react with the iron to form this compound crystals. mdpi.com This process is a key aspect of the interaction between lithobiotic (rock-inhabiting) microbial communities and their mineral environment. mdpi.com

The mechanisms of this biomineralization involve the dissolution of iron from the rock by the fungal exudates, followed by the precipitation of this compound. mdpi.com The oxidation state of the iron in the substrate and the presence of other impurities can influence the crystallization process and the morphology of the resulting humboldtine crystals. mdpi.com It has been noted that microbial oxidation of Fe(II) to Fe(III) can occur in the presence of air, which may be followed by hydrolysis and the precipitation of iron oxides instead of or in addition to this compound. mdpi.com

This compound in Other Advanced Material Applications (e.g., pigments, coatings, magnetic materials - fundamental aspects)

This compound (FeC₂O₄), particularly in its dihydrate form (FeC₂O₄·2H₂O), serves as a versatile precursor for the synthesis of various advanced materials beyond its use in battery technologies. mdpi.com Its utility stems from its chemical structure and its behavior under thermal decomposition, which allows for the creation of specific iron-based compounds with tailored properties for applications in pigments, protective coatings, and magnetic materials. researchgate.netgeeksforgeeks.org

Pigments and Decorative Colorants

This compound is utilized as a pigment and colorant in several industries. geeksforgeeks.orgottokemi.com It imparts a characteristic greenish-brown tint to materials. geeksforgeeks.org This property is leveraged in the manufacturing of optical glass, such as that used for sunglasses, windshields, and railroad car windows. geeksforgeeks.orgnih.gov Beyond glass, it also serves as a pigment for plastics, paints, and lacquers, providing coloration for a range of decorative and functional products. geeksforgeeks.orgottokemi.commfa.org

Protective Coatings

In metallurgy, this compound plays a role in forming protective coatings on iron and steel surfaces. google.com These oxalate coatings are valued for providing corrosion protection and creating an excellent base for subsequent painting. google.com The process involves treating the metal surface with an aqueous solution containing oxalic acid. google.com The addition of activating agents like sodium nitrite (B80452) or sodium chlorate (B79027) to the bath can influence the coating's characteristics. google.comgoogle.com Research has shown that treating soft-steel sheets with a solution of oxalic acid and sodium chlorate results in a continuous and compact this compound coating. google.com However, the formation of a powdery surface layer can sometimes hinder paint adhesion, a challenge that has been the subject of process optimization. google.com The goal is to produce a coherent, adherent coating that enhances the durability and finish of the metal product. google.com

Precursor for Magnetic Materials

A significant application of this compound in advanced materials research is its use as a precursor for synthesizing magnetic iron oxides. researchgate.netias.ac.in The thermal decomposition of this compound dihydrate is a key method for producing nanoparticles of magnetite (Fe₃O₄), maghemite (γ-Fe₂O₃), and hematite (B75146) (α-Fe₂O₃). researchgate.netias.ac.in The specific end product is highly dependent on the conditions of the thermolysis, particularly the temperature and atmospheric composition. researchgate.net

Decomposition Process: The decomposition begins with the loss of water molecules of crystallization, which typically occurs at temperatures up to around 230°C. rsc.org The subsequent breakdown of the anhydrous this compound yields different iron oxides based on the oxygen content of the atmosphere. researchgate.netrsc.org

Atmosphere-Dependent Products:

In an oxygen-rich atmosphere (air), thermal decomposition at temperatures of 250°C or higher yields hematite (α-Fe₂O₃). researchgate.net

Under conditions of very low oxygen partial pressure, the decomposition results in the formation of magnetite (Fe₃O₄). researchgate.net

Decomposition in an inert atmosphere, such as nitrogen, can yield magnetite, which can then be carefully oxidized to produce acicular (needle-shaped) γ-Fe₂O₃, a material valued for magnetic tape recording. ias.ac.inscispace.com Studies have shown that decomposing this compound in moist nitrogen at 775 K, followed by oxidation in dry air at 575 K, produces γ-Fe₂O₃ with a saturation magnetization of approximately 70-74 emu/g and a coercive field of around 290-300 Oe. ias.ac.inscispace.com

A crucial aspect of this synthesis route is that the morphology of the initial this compound crystals can be preserved in the final magnetic oxide particles. researchgate.net This allows for the creation of spinel particle aggregates with controlled size and shape, which is critical for tailoring the magnetic properties of the final material. researchgate.net For instance, the crystallite size of magnetite particles increases with the synthesis temperature, which in turn affects the saturation magnetization. researchgate.net

Data on this compound as a Material Precursor

ApplicationPrecursorResulting Material/ProductKey Processing ConditionsNotable Properties of Final Material
Pigments This compound (FeC₂O₄)Glass, plastics, paints with colorationIncorporation into the material matrixImparts a greenish-brown tint. geeksforgeeks.orgnih.gov
Coatings This compound (FeC₂O₄)Protective oxalate coating on steelApplication of aqueous oxalic acid solution with activators (e.g., sodium chlorate). google.comProvides corrosion resistance and a base for paint. google.com
Magnetic Materials This compound Dihydrate (FeC₂O₄·2H₂O)Hematite (α-Fe₂O₃)Thermal decomposition in air (T ≥ 250°C). researchgate.netA stable iron oxide.
Magnetic Materials This compound Dihydrate (FeC₂O₄·2H₂O)Magnetite (Fe₃O₄)Thermal decomposition at low oxygen partial pressures (e.g., T = 500°C, pO₂ = 10⁻²⁵ atm). researchgate.netStoichiometric magnetite with crystallite size dependent on temperature (e.g., 40 nm at 500°C). researchgate.net
Magnetic Materials This compound Dihydrate (FeC₂O₄·2H₂O)Maghemite (γ-Fe₂O₃)Decomposition in moist nitrogen followed by oxidation in air. ias.ac.inscispace.comAcicular particles with saturation magnetization ~74 emu/g and coercivity ~290 Oe. ias.ac.in

Theoretical and Computational Chemistry of Ferrous Oxalate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic configuration and the nature of chemical bonds within ferrous oxalate (B1200264). These calculations solve approximations of the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels.

The dihydrate form of ferrous oxalate, FeC₂O₄·2H₂O, is a coordination polymer with chains of oxalate-bridged ferrous centers. wikipedia.org The iron(II) ion is in a high-spin state and resides in a distorted octahedral coordination environment, bonded to four oxygen atoms from two bidentate oxalate anions and two oxygen atoms from water molecules. polimi.itscielo.br

First-principles modeling, particularly using methods based on periodic boundary conditions, has been employed to analyze the electronic properties of this compound dihydrate (FOD). Calculations of the electronic density of states (DOS) reveal the distribution of electronic energy levels. For FOD, the calculated bandgap from DOS analysis is approximately 0.7 eV. researchgate.net Other studies, however, have reported different experimental band gap values for various polymorphs and morphologies, such as 2.1 eV for the α-phase, and values between 1.9 eV and 2.52 eV for the β-phase, indicating that the electronic structure is sensitive to the specific crystal form and synthesis method. mdpi.com

Natural Bond Orbital (NBO) analysis, a quantum chemical technique, has been used to study metal-ligand bonding in similar iron complexes. udel.edu While specific NBO studies on this compound are not extensively detailed in the provided results, the methodology is applied to understand the degree of covalent versus ionic character in the Fe-O bonds. For instance, in related Fe(III) complexes, NBO analysis has shown that Fe-O bonds can have significant covalent character, which is crucial for the stability and reactivity of the complex. udel.edu Such analyses for this compound would elucidate the charge distribution and the nature of the interactions between the ferrous ion and the oxalate ligand.

Table 1: Calculated Electronic Properties of this compound Polymorphs

Property α-FeC₂O₄·2H₂O β-FeC₂O₄·2H₂O Source
Crystal System Monoclinic (C2/c) Orthorhombic (Cccm) polimi.itmdpi.com
Calculated Band Gap (DFT) ~0.7 eV (FOD) Not Specified researchgate.net
Experimental Band Gap ~2.1 eV 1.9 - 2.52 eV mdpi.com
Fe(II) Spin State High-Spin High-Spin scielo.br

Note: FOD in the DFT calculation was not specified as α or β phase.

Density Functional Theory (DFT) Studies on this compound Reactivity and Thermodynamics

Density Functional Theory (DFT) is a widely used computational method to study the chemical reactivity and thermodynamic properties of materials like this compound. DFT calculations are particularly useful for modeling reaction mechanisms, such as thermal decomposition, and for understanding surface reactivity.

The thermal decomposition of this compound dihydrate is a multi-step process that has been investigated both experimentally and computationally. niscpr.res.inpku.edu.cnacs.org The process begins with the endothermic dehydration to form anhydrous this compound, followed by the decomposition of the anhydrous salt into iron oxides, carbon monoxide, and carbon dioxide. wikipedia.orgniscpr.res.inalfa-industry.com DFT calculations can be used to determine the energetics of these reaction steps, including activation barriers and reaction enthalpies, providing a molecular-level understanding of the decomposition pathway. acs.org For example, DFT has been used to study the thermal decomposition of related iron oxyhydroxides and the transformation to iron oxides, which is analogous to the final steps in this compound decomposition. acs.org

DFT studies have also been crucial in understanding the reactivity of the oxalate ligand when adsorbed on iron oxide surfaces, which provides insights into the reverse process of this compound formation or its interaction with mineral phases. nih.govresearchgate.netbohrium.com These studies model the inner-sphere adsorption of oxalate on various hematite (B75146) (α-Fe₂O₃) surfaces. nih.govbohrium.com The calculations reveal that the preferred binding mode and adsorption energy depend on the specific crystal facet, surface strain, and topography. nih.gov This knowledge is vital for understanding the role of oxalate in the dissolution and recrystallization of iron minerals in the environment. rsc.org

Furthermore, DFT calculations have been employed to investigate the electrochemical properties of this compound as an anode material in Li-ion batteries. These studies evaluate the thermodynamics of lithium intercalation into the this compound structure and how the presence of structural water affects the process. researchgate.net

Table 2: Thermodynamic Data for this compound Decomposition

Decomposition Step Temperature Range (°C) Process Type Products Source
Dehydration ~120 - 160 Endothermic FeC₂O₄, H₂O wikipedia.orgniscpr.res.in
Anhydrous Decomposition ~190 and above Exothermic (in air) FeO, Fe₂O₃, Fe₃O₄, CO, CO₂ wikipedia.orgniscpr.res.inacs.org

Note: The final iron oxide products depend on the atmosphere (e.g., nitrogen vs. air). niscpr.res.in

Molecular Dynamics Simulations of this compound Crystal Growth and Dissolution Processes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is exceptionally well-suited for modeling dynamic processes like crystal growth from solution and dissolution. gauss-centre.eu

In the context of this compound, MD simulations can provide a molecular-level view of how individual ions (Fe²⁺ and C₂O₄²⁻) and water molecules behave at the crystal-solution interface. gauss-centre.euresearchgate.net The simulations track the trajectories of all particles in the system, governed by interatomic potentials or force fields. This allows for the calculation of key kinetic and thermodynamic parameters that govern crystallization, such as the free energy barriers for ion attachment and detachment from the crystal surface. gauss-centre.eu

The general process modeled by MD involves several stages:

Solvation and Diffusion: Ions exist as solvated species in the solution, and their movement towards the crystal surface is modeled.

Adsorption and Desolvation: Ions adsorb onto the crystal surface, which often involves the partial or complete removal of their hydration shells—a process with a significant energy barrier. researchgate.net

Surface Diffusion and Integration: Once on the surface, ions may diffuse across the face until they find an energetically favorable site (like a kink or step) where they integrate into the crystal lattice. gauss-centre.eu

For dissolution, MD simulations model the reverse process: the detachment of ions from the lattice, their re-solvation, and diffusion into the bulk solution. gauss-centre.eu Multiscale modeling approaches can be used, where MD provides the rate constants for these elementary steps, which are then used in higher-level simulations like kinetic Monte Carlo (kMC) to model the growth or dissolution of the entire crystal over longer timescales. gauss-centre.eu While specific, large-scale MD simulations on this compound crystal growth are not widely published, the principles derived from studies on other inorganic salts like lithium fluoride (B91410) or calcium oxalate are directly applicable. researchgate.net These studies show that ion dehydration is often the rate-determining step in crystal growth. researchgate.net

Computational Modeling of Spectroscopic Signatures and Interfacial Phenomena of this compound

Computational modeling is an indispensable tool for interpreting experimental spectroscopic data and understanding complex interfacial phenomena. By calculating the expected spectroscopic signatures of different molecular structures and environments, researchers can validate experimental findings and gain deeper insights.

For this compound, computational methods are used to model various types of spectra:

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.netacs.org These calculated spectra can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra to confirm the structure of synthesized this compound polymorphs (α and β phases) and to assign specific spectral bands to the vibrational modes of the oxalate anion and the coordinated water molecules. researchgate.netmdpi.com For example, DFT has been used to verify the adsorption mechanism of oxalate on goethite surfaces by comparing calculated vibrational frequencies with observed IR spectra. researchgate.net

Mössbauer Spectroscopy: This technique is highly sensitive to the electronic environment of iron nuclei. Computational modeling can predict Mössbauer parameters like isomer shift (δ) and quadrupole splitting (ΔE_Q). scielo.br For this compound, the experimental values confirm the presence of high-spin Fe(II) in an octahedral environment. scielo.br Theoretical calculations can further refine the understanding of how distortions in the coordination geometry affect these parameters. polimi.itpolimi.it

X-ray Absorption Spectroscopy (XAS): Time-resolved XAS studies, aided by DFT and time-dependent DFT (TD-DFT) calculations, have been used to track the photochemical reactions of related iron(III) oxalate complexes. acs.orgresearchgate.netaip.org These studies model the near-edge X-ray absorption fine structure (NEXAFS) to follow changes in the iron oxidation state and coordination environment on ultrafast timescales. aip.org Similar computational approaches can be applied to this compound to understand its electronic transitions and potential photochemical reactivity.

Interfacial Phenomena: Computational modeling of interfaces, such as the interaction between this compound and an aqueous solution or other minerals, is crucial. researchgate.netarxiv.org MD simulations and DFT are used to study the adsorption of species onto this compound surfaces or the interaction of this compound with other materials, such as hematite. rsc.org These models provide details on adsorption energies, the structure of the interfacial water layers, and the mechanisms of electron transfer at the interface, which are critical for applications in catalysis and geochemistry. rsc.orgresearchgate.net

Table 3: Computationally Supported Spectroscopic Data for this compound

Spectroscopy Type Parameter Typical Experimental Value (α-FeC₂O₄·2H₂O) Computational Insight Source
Mössbauer Isomer Shift (δ) ~1.2 mm s⁻¹ Consistent with high-spin Fe(II) in octahedral coordination. scielo.br
Quadrupole Splitting (ΔE_Q) ~1.7 mm s⁻¹ Reflects the distorted octahedral environment of the Fe(II) cation. scielo.br
UV-Vis Reflectance Absorption Feature ~1000 nm Attributed to electronic transitions of Fe(II) in an octahedral crystal field. mdpi.com
FTIR C=O stretch, C-C stretch Various bands DFT calculations help assign bands to specific molecular vibrations. researchgate.netmdpi.com

Methodological Advancements and Interdisciplinary Approaches in Ferrous Oxalate Research

Application of Synchrotron-Based Techniques for In-situ and Operando Ferrous Oxalate (B1200264) Studies

Synchrotron radiation sources provide exceptionally bright and focused X-ray beams, enabling real-time (in-situ) and under-operating-conditions (operando) investigations of ferrous oxalate that are not possible with conventional laboratory equipment. elettra.euscience.gov These powerful techniques allow researchers to observe dynamic processes, such as structural transformations, reaction kinetics, and changes in electronic states as they occur. elettra.eu

Key Synchrotron-Based Techniques and Findings:

Synchrotron X-ray Diffraction (XRD): High-resolution synchrotron XRD is instrumental in tracking the structural evolution of this compound under extreme conditions of pressure and temperature. esrf.frpolimi.it For instance, in-situ studies have revealed multiple pressure-induced structural transitions in this compound dihydrate (FeC₂O₄·2H₂O). esrf.frpolimi.itpolimi.it One study compressed single crystals of this compound dihydrate up to 100 GPa, identifying a structural change at 7.9 GPa and a phase transition, likely from a monoclinic to a triclinic phase, at 17 GPa. esrf.fr High-temperature synchrotron XRD (HT-XRD) has been used to monitor the pyrolysis of this compound precursors in the synthesis of Fe-N-C catalysts, revealing that the addition of sulfur can prevent the formation of iron carbide during heat treatment. rsc.org Time-resolved in-situ synchrotron XRD has also been crucial in understanding the reaction mechanisms during the solvothermal synthesis of battery materials, where a this compound ethylene (B1197577) glycol complex was identified as a stable intermediate in the formation of LiFePO₄. figshare.com

X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides element-specific information about the local atomic and electronic structure. berstructuralbioportal.orgmdpi.com Time-resolved in-situ XAS has been employed to elucidate the mechanism of iron carbide (Fe₅C₂) formation from this compound under CO₂ Fischer-Tropsch conditions. researchgate.net These studies showed that this compound first decomposes to iron(II) oxide (FeO), which is then converted to Fe₅C₂. researchgate.net The kinetics of these transformations were found to be dependent on pressure and the presence of promoters. researchgate.net XAS can also be combined with other techniques, such as XRD, to gain a more complete picture of the material's transformation. nih.gov

Synchrotron Mössbauer Spectroscopy (SMS): This technique is particularly sensitive to the nuclear and electronic environment of iron atoms. In-situ SMS studies on this compound dihydrate under high pressure have been used to track the evolution of its electronic and nuclear properties during compression up to 100 GPa. esrf.frpolimi.it These experiments revealed changes in the asymmetry of the Mössbauer spectra at pressures above 34 GPa and the formation of a second doublet above 50 GPa, indicating significant changes in the iron environment. esrf.fr

Table: Examples of In-situ and Operando Synchrotron Studies on this compound

TechniqueSampleConditionsKey FindingsReference
Synchrotron XRD & SMSFeC₂O₄·2H₂O single crystalsUp to 100 GPa, High TemperatureIdentified pressure-induced structural transitions at 7.9 GPa and 17 GPa; observed changes in the electronic environment of iron at high pressures. esrf.frpolimi.it
High-Temperature Synchrotron XRD (HT-XRD)FeTMPPCl + iron oxalate dihydrate precursorPyrolysis up to 800°CSulfur addition prevents the formation of iron carbide during pyrolysis. rsc.org
Time-Resolved in-situ Synchrotron XRDLiFePO₄ synthesis from this compoundSolvothermal conditionsIdentified a stable this compound ethylene glycol complex as an intermediate. figshare.com
Time-Resolved in-situ XASThis compound (FeC₂O₄)350°C, H₂/CO₂ feedElucidated the two-step formation mechanism of Fe₅C₂ via an FeO intermediate. researchgate.net

Advanced Microscopy Techniques for Nanoscale this compound Characterization (e.g., STEM)

Advanced microscopy techniques are indispensable for visualizing and analyzing the morphology, structure, and composition of this compound at the nanoscale. These methods provide direct, high-resolution insights that complement the bulk information obtained from spectroscopic and diffraction techniques. nih.govmdpi.comzeiss.com

Key Advanced Microscopy Techniques and Findings:

Scanning Transmission Electron Microscopy (STEM): STEM offers atomic-resolution imaging and nanoscale analysis by scanning a focused electron beam across a thin specimen. youtube.comnih.gov When combined with High-Angle Annular Dark-Field (HAADF) imaging, STEM provides chemical contrast, allowing for the differentiation of elements. youtube.com This has been used to study the distribution of iron and oxygen in nanorods derived from a this compound precursor, confirming a homogeneous composition. researchgate.net STEM can also be coupled with energy-dispersive X-ray spectroscopy (EDS) for elemental mapping at the atomic scale. youtube.com

High-Resolution Transmission Electron Microscopy (HRTEM): HRTEM allows for the direct imaging of the atomic lattice of crystalline materials. dicp.ac.cn It has been used to observe the morphology of this compound precursors and the resulting iron oxide catalysts, showing the preservation of flower-like nanostructures even after thermal treatment. researchgate.net HRTEM images can reveal the interatomic distances corresponding to specific crystal planes, aiding in phase identification. researchgate.net

Scanning Electron Microscopy (SEM): SEM is widely used to characterize the surface morphology of materials. mdpi.com It has been employed to visualize the characteristic flower-like morphology of this compound precursors, which consist of self-assembled micrometer-sized rods. researchgate.net SEM images of iron oxalate hydrate (B1144303) cubes prepared by hydrothermal reaction have also been reported. researchgate.net

Table: Advanced Microscopy Characterization of this compound and its Derivatives

TechniqueMaterialObservationKey FindingsReference
STEM-HAADF & EDSIron oxide catalyst from this compound precursorTip of a nanorod from a flower-like structureHomogeneous distribution of iron and oxygen atoms within the nanorod. researchgate.net
HRTEMIron oxide catalyst from this compound precursorNanoparticles forming the nanorodsRevealed interatomic distances corresponding to the hematite (B75146) crystal structure. researchgate.net
SEM & TEMIron oxalate hydrate cubesMicrometer-sized cubesCharacterized the uniform morphology of the hydrothermally synthesized precursor. researchgate.net

Coupling Spectroscopic and Diffraction Methods for Comprehensive this compound Analysis

The combination of spectroscopic and diffraction techniques provides a powerful, multi-faceted approach to understanding the properties of this compound. While diffraction methods like XRD reveal long-range structural order, spectroscopic techniques such as Raman and Mössbauer spectroscopy offer insights into local chemical bonding, vibrational modes, and the electronic state of iron atoms. polimi.itpolimi.it

Key Coupled Methodologies and Findings:

XRD and Raman Spectroscopy: This combination is particularly effective for studying structural and phase transitions. In studies of this compound dihydrate under high pressure, XRD was used to identify changes in the crystal structure, while Raman spectroscopy provided complementary information on the vibrational modes of the oxalate molecule. polimi.itpolimi.it For example, at ambient pressure, five Raman bands were observed, which shifted to higher frequencies with increasing pressure, and new bands appeared, indicating structural changes. polimi.it In another study, the pyrolysis of Fe-N-C catalyst precursors was monitored, where XRD identified the crystalline phases like iron carbide, and Raman spectroscopy characterized the degree of graphitization of the resulting carbon. rsc.orgresearchgate.net

XRD and Mössbauer Spectroscopy: This pairing offers a comprehensive view of both the crystallographic and the local electronic and magnetic structure. The investigation of this compound dihydrate under extreme pressures utilized XRD to track changes in the long-range ordered structure and Mössbauer spectroscopy to study the nuclear and electronic evolution of the iron atoms. esrf.frpolimi.it This combined approach allowed for the correlation of structural phase transitions with changes in the iron spin state.

XRD, SEM, and FTIR: The synthesis and characterization of α-Fe₂O₃ nanofibers from a this compound precursor employed a suite of techniques. researchgate.net XRD confirmed the formation of the α-Fe₂O₃ phase, while SEM revealed the nanofiber morphology, and Fourier Transform Infrared (FTIR) spectroscopy provided information on the chemical bonds present. researchgate.net

Table: Examples of Coupled Spectroscopic and Diffraction Studies on this compound

Coupled TechniquesSamplePurposeKey FindingsReference
Synchrotron XRD & Raman SpectroscopyFeC₂O₄·2H₂OHigh-pressure structural evolutionCorrelated changes in crystal structure (XRD) with shifts in molecular vibrational modes (Raman), confirming phase transitions. polimi.itpolimi.it
Synchrotron XRD & Mössbauer SpectroscopyFeC₂O₄·2H₂OHigh-pressure electronic and atomic structureLinked changes in long-range order (XRD) to the evolution of the nuclear and electronic state of iron (Mössbauer). esrf.frpolimi.it
XRD & Raman SpectroscopyFe-N-C catalyst from this compound precursorCharacterization of final catalystXRD identified iron carbide and graphite (B72142) phases, while Raman indicated a higher degree of graphitization in sulfur-free samples. rsc.orgresearchgate.net

Integration of Data Science and Machine Learning in this compound Material Design

The integration of data science and machine learning (ML) is an emerging frontier in materials science, offering powerful tools for accelerating the design and discovery of new materials with desired properties. nih.govmdpi.com While the application of these methods specifically to this compound is still in its early stages, the principles and approaches developed for related materials, such as metal-organic frameworks (MOFs) and iron-based alloys, demonstrate significant potential. nih.govarxiv.org

Potential Applications and Methodologies:

Predictive Modeling: Machine learning models can be trained on existing experimental and computational data to predict the properties of novel this compound-based materials. arxiv.org For example, models could predict the electrochemical performance of this compound derivatives as battery anodes based on their composition and structure. researchgate.netresearchgate.net This approach has been successfully used to predict the cycle life of batteries with different cathode chemistries. osti.gov

High-Throughput Screening: Computational databases of potential material structures can be rapidly screened using ML models to identify promising candidates for specific applications, such as catalysis or gas storage. This avoids the time and expense of synthesizing and testing every material. nih.gov

Inverse Design: Advanced ML techniques, such as generative models and reinforcement learning, can be used for the "inverse design" of materials. nih.gov Instead of predicting the properties of a given structure, these models can generate new, hypothetical structures that are optimized for a target property. For instance, a model could be tasked with designing a this compound-based framework with maximum porosity for a specific gas.

Accelerating Data Analysis: Machine learning can also be applied to analyze the large and complex datasets generated by modern analytical techniques, such as synchrotron experiments. arxiv.org For example, ML algorithms could help to rapidly identify phases and interpret spectra from in-situ XRD and XAS measurements.

The development of comprehensive databases of this compound properties, both experimental and computational, will be crucial for the successful application of data-driven design methodologies. As these datasets grow, machine learning is poised to become an indispensable tool for guiding the synthesis and optimization of advanced materials derived from this compound.

Future Research Directions and Emerging Paradigms in Ferrous Oxalate Chemistry

Sustainable Ferrous Oxalate (B1200264) Production and Circular Economy Integration

The paradigm shift towards a circular economy necessitates the development of sustainable methods for chemical production, minimizing waste and maximizing resource utilization. Research in ferrous oxalate synthesis is increasingly focused on valorizing waste streams and utilizing abundant, low-cost precursors.

A significant area of research is the recovery of this compound from industrial wastewater. For instance, the recycling of spent Neodymium-Iron-Boron (Nd-Fe-B) magnets generates a rare-earth element (REE)-free wastewater with high concentrations of ferric ions and oxalate groups. x-mol.netacs.org A novel approach has been developed for the effective recovery of oxalic acid from this waste stream. This process involves an ultrasound-assisted iron powder replacement method to precipitate over 99% of oxalate ions as this compound (FeC₂O₄·2H₂O). x-mol.netaalto.fi The recovered this compound can then be treated with hydrochloric acid to regenerate oxalic acid, which can be recirculated back into the magnet recycling process, significantly improving the circular economy of chemicals. x-mol.netacs.org

Another promising avenue is the synthesis of this compound from waste materials and greenhouse gases. A notable study demonstrated the electrochemical synthesis of hydrated this compound using scrap mild steel and carbon dioxide. anu.edu.aursc.org This method not only provides a use for scrap metal but also sequesters carbon dioxide, a key greenhouse gas. anu.edu.aursc.org Such processes represent a significant step towards a more sustainable chemical industry, transforming waste into a valuable chemical feedstock. rsc.orggithub.com Furthermore, research has shown the feasibility of synthesizing this compound dihydrate directly from low-cost, iron-bearing mineral ores like ferrotitaniferous sands using aqueous oxalic acid under subcritical water conditions. mdpi.com This approach bypasses the need for reagent-grade ferrous salts, offering a more economical and sustainable production route. mdpi.com

Feedstock/Waste StreamSustainable Production MethodKey FindingReference
Nd-Fe-B magnet recycling wastewaterUltrasound-assisted iron powder replacement>99% of oxalate ions can be precipitated as this compound. x-mol.netacs.orgaalto.fi
Scrap mild steel and Carbon DioxideElectrochemical synthesisFeasibility of using waste materials to synthesize and store carbon in this compound. anu.edu.aursc.org
Ferrotitaniferous mineral sandsSubcritical water (sCW) + oxalic acid systemHigh yields (up to 89%) and reduced reaction times for direct synthesis. mdpi.com

Exploration of this compound in Emerging Energy and Environmental Technologies

This compound is being actively investigated for its potential in next-generation energy storage and environmental remediation technologies, owing to its unique electrochemical and photochemical properties.

In the realm of energy storage, this compound is a promising anode material for lithium-ion batteries (LIBs). anu.edu.aumagtech.com.cn Research has focused on both hydrated and anhydrous forms of this compound. magtech.com.cnresearchgate.netuit.no Anhydrous this compound, in particular, has been shown to exhibit high gravimetric discharge capacities, with one study reporting a capacity of 810 mAh g⁻¹ when cycled at 100 mA g⁻¹. rsc.org This performance is attributed to the presence of oxalate anions, which may facilitate the formation of a reversible polymeric gel layer during cycling. rsc.org First-principles modeling suggests that fully dehydrated this compound is a more promising anode material than its hydrated counterparts, offering a 20% higher theoretical lithium storage capacity and a lower voltage. researchgate.netuit.no The synthesis of this compound from sustainable sources like scrap steel and CO₂ for battery applications further enhances its appeal as a "green" electrode material. anu.edu.aursc.org

In environmental applications, this compound serves as an effective photocatalyst for the degradation of recalcitrant organic pollutants in wastewater. nih.govresearchgate.net The photoreaction involving the Fe(III)-oxalate complex is a key mechanism. nih.gov Studies have demonstrated that this compound recovered from soil washing wastewater can effectively degrade pollutants like methylene (B1212753) blue, even under visible light, an advantage over traditional catalysts like Titanium dioxide (TiO₂). nih.gov The this compound mediated photo-Fenton process has been successfully applied to increase the biodegradability of industrial effluents, such as those from indigo (B80030) dyeing. researchgate.net Furthermore, the addition of oxalate to systems containing zero-valent iron can significantly enhance the generation of reactive oxidants for the degradation of contaminants like 4-chlorophenol. researchgate.net

Technology AreaApplication of this compoundKey Research FindingReference(s)
Energy Storage (Li-ion Batteries)Anode MaterialAnhydrous this compound exhibits high discharge capacities (e.g., 810 mAh g⁻¹). rsc.org anu.edu.aursc.orgmagtech.com.cnresearchgate.netuit.no
Environmental RemediationPhotocatalystEffective for degrading organic pollutants like methylene blue under visible light. nih.gov nih.govresearchgate.net
Wastewater TreatmentPhoto-Fenton ReagentIncreases the biodegradability of indigo-dyed wastewater. researchgate.net researchgate.net
Contaminant OxidationCo-reagent with Zero-Valent IronOxalate enhances the generation of reactive oxidants for pollutant degradation. researchgate.net researchgate.net

Rational Design of this compound-Based Hybrid and Composite Materials

The rational design of materials at the molecular and nanoscale levels is a frontier in materials science, aiming to create novel materials with tailored properties. This approach is being applied to this compound to develop advanced hybrid and composite materials for specific applications.

One strategy involves integrating this compound into larger, structured systems. For example, research has explored the intercalation of spin-crossover Fe(III) complexes into two-dimensional oxalate-based layered networks. researchgate.netacs.org This creates hybrid magnetic materials where the spin state of the iron complex can be influenced by external stimuli, potentially leading to the development of molecular switches and sensors. researchgate.net The design principle relies on selecting appropriate cations to be inserted between bimetallic oxalate layers to tune the resulting magnetic properties. researchgate.net

Another approach is the creation of composite materials where this compound or its derivatives are combined with other functional materials to enhance performance. In the field of supercapacitors, for instance, the focus is often on iron oxides derived from precursors like this compound. The rational design of composite electrodes, such as coating iron oxide nanoneedles with a conductive polymer like polypyrrole (PPy) and anchoring them on nitrogen-doped carbon nanoflakes, has been shown to significantly improve specific capacitance and cycling stability. mdpi.com While not directly using this compound in the final material, the principles of designing iron-based composites are highly relevant. Solvent-free synthesis methods are also being developed to create iron-embedded 2D composite materials from biomass, which can act as efficient electrocatalysts for the oxygen reduction reaction (ORR), a key process in fuel cells and metal-air batteries. rsc.org The design of such composites focuses on creating a high density of active sites and facilitating efficient electron and ion transport. mdpi.combohrium.com

Material TypeDesign StrategyTarget ApplicationKey PrincipleReference(s)
Hybrid Magnetic MaterialIntercalation of Fe(III) spin-crossover complexes into 2D oxalate-based layers.Molecular switches, sensors.Combining spin-crossover properties with an ordered magnetic lattice. researchgate.netacs.org
Composite Supercapacitor ElectrodeCoating Fe₂O₃ (derived from Fe-precursors) with conductive polymers (PPy) on a carbon support.High-performance energy storage.Enhancing conductivity and structural stability of the active material. mdpi.comresearchgate.net
Electrocatalyst CompositeSolvent-free synthesis of Fe-embedded 2D carbon materials from biomass.Oxygen Reduction Reaction (ORR) in fuel cells.Creating abundant active sites and facilitating mass/electron transport. rsc.org

Development of Predictive Models for this compound Reaction Pathways and Performance

To accelerate the discovery and optimization of this compound-based technologies, researchers are increasingly turning to computational modeling and the development of predictive frameworks. These models provide insights into reaction kinetics, electrochemical behavior, and material properties, guiding experimental efforts.

Kinetic modeling is crucial for understanding and controlling the synthesis of this compound. Studies have investigated the precipitation kinetics of this compound dihydrate from solutions containing ferrous ammonium (B1175870) sulfate (B86663) and oxalic acid. mdpi.comdntb.gov.ua It was found that the synthesis is temperature-dependent and follows second-order reaction kinetics. mdpi.comresearchgate.net Kinetic parameters such as the reaction rate constant (k), activation energy (Ea), and frequency factor (A) have been determined, allowing for the prediction of this compound yield under different conditions. mdpi.com Such models are essential for optimizing industrial-scale production. mdpi.comresearchgate.net

First-principles modeling, based on density functional theory (DFT), is a powerful tool for predicting the electrochemical performance of this compound in batteries. researchgate.netuit.no These models can evaluate the electrochemical activity and stability of different forms of this compound (hydrated, partially hydrated, and anhydrous). researchgate.netuit.no For example, DFT calculations have predicted that anhydrous this compound has a higher theoretical Li storage capacity and a more favorable intercalation voltage compared to its hydrated forms, a finding that aligns with experimental observations. researchgate.netuit.no These computational insights can guide the synthesis of anode materials with optimal water content for enhanced battery performance. researchgate.net

Predictive models are also being developed for environmental applications. Visible and near-infrared (Vis-NIR) spectroscopy, combined with chemometrics, is being used to predict the concentration of oxalate-extractable phosphorus in soils. researchmap.jp This is significant because oxalate is used to extract amorphous iron oxides and associated phosphorus, providing a measure of phosphorus availability to plants. researchmap.jp The success of these predictive models, which can achieve high accuracy, demonstrates the potential for rapid, non-destructive analysis of soil properties related to this compound chemistry. researchmap.jp

Modeling ApproachSystem StudiedKey Prediction/InsightSignificanceReference(s)
Reaction Kinetics ModelingPrecipitation of this compound dihydrate.The synthesis follows second-order reaction kinetics; allows prediction of yield.Optimization of industrial synthesis processes. mdpi.comdntb.gov.uaresearchgate.net
First-Principles (DFT) ModelingLi-ion intercalation in hydrated and anhydrous this compound.Anhydrous this compound has a higher theoretical capacity and lower voltage.Guides the rational design of battery anode materials. researchgate.netuit.no
Spectroscopic Modeling (Vis-NIR)Prediction of oxalate-extractable phosphorus in soil.Accurate prediction of soil P availability based on spectral data.Enables rapid and non-destructive soil analysis for agriculture. researchmap.jp

Fundamental Investigations into this compound in Geochemical and Atmospheric Processes

This compound plays a critical, though often complex, role in major biogeochemical cycles. Fundamental research is aimed at elucidating its formation, transformation, and impact in both terrestrial and atmospheric environments.

In atmospheric science, the formation of iron-oxalate complexes in aerosols is a key process influencing the atmospheric lifecycle of iron, a crucial micronutrient for marine ecosystems. copernicus.orgcopernicus.org The photolysis of Fe(III)-oxalate complexes is a significant source of soluble iron in the atmosphere. copernicus.orgacs.org Modeling studies indicate that including the chemistry of oxalate can increase the deposition of soluble iron by nearly three times compared to acidic processing alone. copernicus.org Iron-mediated photodegradation is a critical factor affecting the atmospheric lifetime of oxalate. mdpi.com The interaction is complex: while oxalate enhances iron dissolution, the presence of iron can also accelerate the degradation of oxalate, particularly after sunrise in coastal environments with high humidity. mdpi.com Understanding these interactions is vital for accurately modeling global climate and ocean biogeochemistry. copernicus.orgcopernicus.org

In geochemistry, oxalate is a key agent in the bioweathering of rocks and minerals. researchgate.net It is produced by fungi and lichens and can complex with ferrous iron on mineral surfaces, accelerating their dissolution. researchgate.netmend-nedem.org For example, oxalate promotes the dissolution of minerals like hematite (B75146) and magnetite. mend-nedem.orgrsc.org The presence of organic acids like oxalate can also alter the adsorption of other metals onto iron oxides. Studies have shown that oxalate can increase the mobility of metals like nickel by forming aqueous complexes and competing for surface adsorption sites on minerals such as goethite and hematite. nih.gov This has significant implications for the bioavailability of micronutrients and the sequestration of contaminants in soils and sediments. nih.govacs.org

Environmental SystemRole of this compoundResearch FindingImplicationReference(s)
Atmospheric AerosolsEnhances iron solubility.Oxalate complexation and photolysis can triple the amount of soluble iron deposition.Major impact on marine productivity and global climate models. copernicus.orgcopernicus.orgmdpi.comacs.org
Geochemical WeatheringAccelerates mineral dissolution.Oxalate produced by microbes dissolves iron-bearing minerals like hematite.Key process in soil formation and nutrient cycling. researchgate.netmend-nedem.orgrsc.org
Soil and SedimentsInfluences metal mobility.Oxalate can form aqueous complexes with metals (e.g., nickel), increasing their mobility.Affects bioavailability of nutrients and transport of contaminants. nih.govacs.org

Q & A

Q. What are the standard methods for synthesizing ferrous oxalate, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Aqueous synthesis: Combine ferrous sulfate with oxalic acid in acidic aqueous media. Yield (~50%) depends on pH control and temperature .
  • Non-aqueous routes: Use organic solvents (e.g., ethanol) to reduce oxidation of Fe²⁺. Requires inert atmosphere (N₂/Ar) to prevent Fe²⁺ → Fe³⁺ conversion .
  • Critical parameters: pH (2–3), stoichiometric ratio (1:1 Fe²⁺:oxalate), and drying conditions (vacuum vs. ambient) impact crystal structure and hydration state .

Q. What analytical techniques are essential for characterizing this compound, and how are they applied?

Methodological Answer:

  • XRD: Confirm crystal structure (monoclinic vs. orthorhombic) and hydration state .
  • TGA/DSC: Determine thermal stability and dehydration steps (e.g., mass loss at 100–150°C for H₂O; decomposition >200°C to FeO/CO₂) .
  • ICP-OES/AAS: Quantify Fe²⁺ content; pre-treatment with HCl/HNO₃ digestion required .
  • IR Spectroscopy: Identify oxalate ligand vibrations (e.g., C=O stretch at 1600–1700 cm⁻¹) .

Key Consideration: Cross-validate results using ≥2 techniques to address instrument-specific biases (e.g., XRD vs. TGA for hydration state) .

Q. How is the empirical formula of this compound derived experimentally?

Methodological Answer:

  • Step 1: Determine Fe²⁺ content via redox titration (e.g., KMnO₄ titration in H₂SO₄; blank correction required) .
  • Step 2: Quantify oxalate via permanganate titration or gravimetric analysis (precipitation as CaC₂O₄) .
  • Step 3: Calculate H₂O content by mass difference after TGA .
  • Example: For KₓFeᵧ(C₂O₄)𝓏·nH₂O, use mass % data to solve for x, y, z, n .

Advanced Research Questions

Q. How can discrepancies in Fe²⁺ quantification by titration vs. spectroscopic methods be resolved?

Methodological Answer:

  • Source of error: Oxidation during sample preparation (e.g., exposure to O₂) skews Fe²⁺/Fe³⁺ ratios .
  • Mitigation:
    • Use inert atmosphere gloveboxes for sample handling.
    • Validate with XPS to detect surface oxidation .
    • Compare titration (bulk Fe²⁺) vs. Mössbauer spectroscopy (oxidation state distribution) .

Q. What strategies optimize this compound synthesis for controlled particle size and morphology?

Methodological Answer:

  • Template-assisted synthesis: Use surfactants (e.g., CTAB) to regulate crystal growth .
  • Solvothermal methods: High-pressure/temperature conditions yield uniform nanoparticles (20–50 nm) .
  • Critical factors: Stirring rate, precursor concentration, and nucleation time .

Advanced Tip: Pair SEM/TEM with dynamic light scattering (DLS) to correlate synthesis parameters with particle size distribution .

Q. How do computational models (DFT, MD) enhance understanding of this compound’s redox behavior?

Methodological Answer:

  • DFT Applications: Predict electronic structure (e.g., bandgap, Fe-O bonding) and redox potentials .
  • MD Simulations: Model thermal decomposition pathways (e.g., CO₂ release kinetics) .
  • Validation: Compare simulated IR/Raman spectra with experimental data .

Reference Workflow:

Optimize geometry using Gaussian/B3LYP .

Calculate Gibbs free energy for decomposition steps .

Q. How should researchers address contradictions in reported thermal decomposition mechanisms?

Methodological Answer:

  • Contradiction: Some studies report FeO as the primary residue , others Fe₃O₄ .
  • Root cause: Differences in atmosphere (O₂ vs. N₂) and heating rates .
  • Resolution:
    • Conduct TGA-MS under controlled O₂ levels.
    • Use in-situ XRD to identify intermediate phases .

Guidance for Data Reporting

  • Reproducibility: Document synthesis conditions (pH, temperature, atmosphere) and instrument calibration details .
  • Uncertainty analysis: Include error margins (e.g., ±2% for titration) and statistical validation (e.g., t-tests) .
  • Ethics: Cite primary literature; avoid over-reliance on non-peer-reviewed sources (e.g., commercial databases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.